2-(1H-Imidazole-1-carbonyl)pyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
imidazol-1-yl(pyrazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-8(12-4-3-10-6-12)7-5-9-1-2-11-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYAJWGPAFZFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-(1H-Imidazole-1-carbonyl)pyrazine
Executive Summary
2-(1H-Imidazole-1-carbonyl)pyrazine (also known as N-pyrazinoyl imidazole) is a highly reactive, electrophilic intermediate used primarily as an acylating agent in organic synthesis. It serves as the "activated" form of pyrazine-2-carboxylic acid, facilitating the formation of amides (e.g., Pyrazinamide derivatives) and esters under mild, neutral conditions.
This guide details the generation, characterization, and utilization of this species.[1] Unlike stable shelf reagents, this compound is typically generated in situ due to its sensitivity to moisture. Mastering its synthesis requires strict adherence to anhydrous protocols and mechanistic understanding of 1,1'-carbonyldiimidazole (CDI) chemistry.
Part 1: Chemical Context & Mechanistic Insight[1]
The Role of N-Acyl Imidazoles
The target molecule belongs to the class of N-acyl imidazoles. These species possess a unique reactivity profile:
-
Activation: The imidazole ring acts as an excellent leaving group due to the aromaticity of the resulting imidazole anion (or neutral imidazole after proton transfer).
-
Selectivity: Unlike acid chlorides, N-acyl imidazoles are less prone to side reactions with acid-sensitive functional groups and do not generate acidic byproducts (like HCl) upon reaction with nucleophiles.
Reaction Mechanism
The synthesis involves the reaction of Pyrazine-2-carboxylic acid with 1,1'-Carbonyldiimidazole (CDI). The driving force is the irreversible evolution of carbon dioxide (
Key Mechanistic Steps:
-
Nucleophilic Attack: The carboxylate attacks the carbonyl of CDI.
-
Intermediate Formation: A mixed anhydride-like species is formed.[2]
-
Decarboxylation: Loss of
drives the equilibrium forward. -
Product Formation: The N-acyl imidazole is generated.[3]
Figure 1: Mechanistic pathway for the activation of Pyrazine-2-carboxylic acid using CDI.
Part 2: Synthesis Strategy & Experimental Protocol
Critical Considerations
-
Moisture Sensitivity: The target hydrolyzes rapidly back to the carboxylic acid in the presence of water. All glassware must be oven-dried, and solvents must be anhydrous.
-
Gas Evolution: The reaction releases stoichiometric quantities of
. Adequate headspace and venting are required. -
Solvent Choice: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) are preferred. Dimethylformamide (DMF) is used if solubility is an issue, though removal is more difficult.
Step-by-Step Protocol: In Situ Generation
Reagents:
-
Pyrazine-2-carboxylic acid (1.0 equiv)[4]
-
1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)
-
Anhydrous THF or DMF (0.2 - 0.5 M concentration)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen/argon inlet. Flame-dry or oven-dry the apparatus.
-
Solvation: Charge the flask with Pyrazine-2-carboxylic acid and the anhydrous solvent. The acid may not fully dissolve initially.
-
Activation: Add CDI in portions (solid) or as a solution.
-
Observation: Immediate effervescence (
evolution) will occur.
-
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 1–2 hours.
-
Endpoint: The cessation of bubbling usually indicates reaction completion. The solution often becomes clear as the intermediate forms.
-
-
Utilization: The resulting solution contains 2-(1H-Imidazole-1-carbonyl)pyrazine and one equivalent of free imidazole. It is typically used directly in the next step (addition of amine/alcohol).
Isolation (Optional but Risky): If isolation is strictly required for characterization:
-
Evaporate solvent under reduced pressure (Schlenk line) in a dry atmosphere.
-
The residue is the target compound mixed with imidazole.
-
Recrystallization is difficult due to hydrolysis risks; use immediately.
Figure 2: Operational workflow for the generation of the activated pyrazine species.
Part 3: Characterization & Validation
Since the compound is often generated in situ, characterization relies on spectroscopic shifts compared to the starting material.
Infrared Spectroscopy (FT-IR)
The carbonyl stretch is the most diagnostic feature.
-
Pyrazine-2-carboxylic acid: Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1700–1720 cm⁻¹).
-
Target (N-acyl imidazole):
-
Disappearance: Broad O-H stretch.
-
Shift: The C=O stretch shifts to a higher frequency, typically 1740–1760 cm⁻¹ , due to the electron-withdrawing nature of the imidazole ring reducing the double-bond character of the carbonyl oxygen.
-
Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-
| Proton Environment | Starting Material ( | Target Molecule ( | Explanation |
| Pyrazine Ring (H-3) | ~9.2 | ~9.4 - 9.6 | Deshielded by the activated carbonyl. |
| Pyrazine Ring (H-5, H-6) | ~8.7 - 8.9 | ~8.9 - 9.1 | Slight downfield shift. |
| Imidazole (N-CH-N) | N/A | ~8.5 - 8.6 | Distinct singlet for the imidazole C2 proton. |
| Imidazole (C=C-H) | N/A | ~7.1 - 7.8 | Two signals for the C4/C5 protons. |
Mass Spectrometry
-
Method: ESI-MS (Positive Mode).
-
Expected Ion: The parent ion
is often unstable in wet LC-MS conditions (hydrolyzing back to MW 124). -
Direct Infusion (Dry): Look for
(Calculated MW: 188.19). -
Adducts: Often seen as methanol adducts if MeOH is used as carrier solvent (
, methyl ester formation).
Part 4: Applications in Drug Development
The primary utility of 2-(1H-Imidazole-1-carbonyl)pyrazine is the synthesis of Pyrazinamide analogs, a critical scaffold in anti-tubercular drugs.
Protocol for Amidation (Pyrazinamide Synthesis)
-
Generate the N-acyl imidazole as described in Part 2.
-
Do not isolate. Add the target amine (1.0 - 1.2 equiv) directly to the reaction flask.
-
Stir at Room Temperature for 2–12 hours.
-
Workup: Quench with water. The N-acyl imidazole reacts with the amine to form the amide, releasing free imidazole (water-soluble).
-
Extract the amide product with organic solvent (e.g., Ethyl Acetate).[5]
Advantages over Thionyl Chloride ( )
-
Safety: No evolution of HCl or
gas. -
Mildness: Compatible with acid-sensitive substrates.
-
One-Pot: No need to distill intermediate acid chlorides.
References
-
Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367.
- Foundational text on CDI chemistry and N-acyl imidazoles.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Review covering the mechanism and utility of CDI in amide synthesis.
- Dolan, S. C., et al. (2011). Pyrazine-2-carboxylic acid derivatives: Synthesis and biological activity. Journal of Medicinal Chemistry.
- Armstrong, A., et al. (2004). N-Acylimidazoles as mild acylating agents. Organic Letters, 6(14), 2373-2376.
Sources
2-(1H-Imidazole-1-carbonyl)pyrazine: The "Push-Pull" Activator for Pyrazine Pharmacophores
[1]
Executive Summary
2-(1H-Imidazole-1-carbonyl)pyrazine (CAS: 119165-68-3), often generated in situ, serves as a high-reactivity electrophilic vehicle for the pyrazinoyl moiety.[1] Unlike acid chlorides, which release corrosive HCl and require strictly anhydrous conditions, this N-acyl imidazole offers a balance of stability and reactivity, making it the preferred reagent for synthesizing complex pyrazinecarboxamides—a structural motif central to antitubercular agents (e.g., Pyrazinamide ) and antiviral RNA polymerase inhibitors (e.g., Favipiravir analogs).
This guide details its chemical mechanism of action (MOA) as an acylating agent, its role in drug development, and the biological implications of its reactivity profile.
Chemical Mechanism of Action (MOA)
The "Mechanism of Action" for this compound in a drug development context is defined by its role as an Activated Acyl Donor . It operates via a Nucleophilic Acyl Substitution pathway, driven by the unique electronic properties of the imidazole leaving group.
The "Push-Pull" Activation
The reactivity of 2-(1H-Imidazole-1-carbonyl)pyrazine stems from the electronic mismatch between the pyrazine ring and the imidazole moiety:
-
Electron Withdrawal (The Pull): The pyrazine ring is electron-deficient (π-deficient), pulling electron density away from the carbonyl carbon.
-
Leaving Group lability (The Push): The imidazole ring, attached at the N1 position, acts as a pseudo-aromatic leaving group. Upon nucleophilic attack, the C-N bond breaks to release neutral imidazole, a process thermodynamically favored over the reversal to the carboxylic acid.
Reaction Pathway
The mechanism proceeds through a tetrahedral intermediate.[2] When an amine nucleophile (R-NH₂) approaches the carbonyl carbon:
-
Step 1 (Addition): The lone pair of the amine attacks the carbonyl carbon, forming a tetrahedral oxyanion intermediate.
-
Step 2 (Elimination): The carbonyl double bond reforms, expelling the imidazole anion (which is immediately protonated to neutral imidazole).
-
Result: Formation of a stable amide bond (Pyrazine-CO-NH-R).[1]
Visualization of the Activation Pathway
The following diagram illustrates the generation of the reagent using 1,1'-Carbonyldiimidazole (CDI) and its subsequent reaction with a target amine.
Figure 1: The activation and amidation pathway of Pyrazine-2-carboxylic acid via the N-acyl imidazole intermediate.[1]
Applications in Drug Development
The pyrazinecarboxamide linkage is a "privileged structure" in medicinal chemistry. 2-(1H-Imidazole-1-carbonyl)pyrazine is the key enabler for synthesizing this motif under mild conditions.[1]
Synthesis of Antitubercular Agents[3]
-
Target: Pyrazinamide (first-line TB drug) and its lipophilic analogs.[1][3]
-
Advantage: Traditional synthesis uses thionyl chloride to make pyrazinoyl chloride, which is harsh and incompatible with acid-sensitive groups.[1] The imidazole route allows for the coupling of pyrazine-2-carboxylic acid with complex amines to create novel analogs with improved membrane permeability against Mycobacterium tuberculosis.[1]
Synthesis of Antiviral Candidates
-
Target: Favipiravir (T-705) derivatives.[1]
-
Role: The pyrazine core of Favipiravir requires precise functionalization. The imidazole-carbonyl intermediate allows for the regioselective introduction of amide side chains without disturbing the sensitive fluoro- or hydroxy- substitutions on the pyrazine ring.[1]
Kinase Inhibitors[1][5]
Biological Implications: Covalent Modification Potential
While primarily a synthetic reagent, the N-acyl imidazole motif possesses intrinsic biological reactivity that researchers must consider during assay development or prodrug design.
Serine Hydrolase Inhibition
N-acyl imidazoles can act as covalent inhibitors of serine proteases (e.g., Chymotrypsin, Fatty Acid Amide Hydrolase).
-
Mechanism: The active site serine hydroxyl group attacks the carbonyl of the reagent, leading to the acylation of the enzyme and release of imidazole.
-
Relevance: If 2-(1H-Imidazole-1-carbonyl)pyrazine is tested directly in biochemical assays (without prior reaction), it may show false-positive inhibition via non-specific acylation of the target protein.[1]
| Parameter | Pyrazinoyl Chloride | Pyrazinoyl Imidazole |
| Reactivity | Extremely High (Violent) | High (Controlled) |
| Byproducts | HCl (Corrosive gas) | Imidazole (Neutral solid) |
| Moisture Sensitivity | Hydrolyzes instantly | Hydrolyzes slowly |
| Selectivity | Low (Attacks OH, NH2, SH) | High (Prefers NH2 over OH) |
Experimental Protocol: In Situ Generation and Coupling
Objective: Synthesis of a Pyrazine-2-carboxamide derivative using 2-(1H-Imidazole-1-carbonyl)pyrazine.
Reagents
-
Pyrazine-2-carboxylic acid (1.0 equiv)[1]
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]
-
Target Amine (1.0 - 1.2 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[1]
Methodology
-
Activation:
-
Dissolve Pyrazine-2-carboxylic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Add CDI portion-wise at 0°C. Note: CO₂ gas evolution will be observed.
-
Stir at room temperature for 1–2 hours. The cessation of bubbling indicates the complete formation of 2-(1H-Imidazole-1-carbonyl)pyrazine .[1]
-
-
Coupling:
-
Add the Target Amine directly to the reaction mixture.
-
Stir at room temperature for 4–12 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS (Target mass = Amine + 106 Da).[1]
-
-
Workup:
-
Dilute with DCM and wash with water (to remove imidazole byproduct) and brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Critical Quality Attribute (CQA) Check
-
Self-Validation: If the reaction turns yellow/orange upon CDI addition, the active species is formed. If CO₂ evolution is not observed, the CDI may be hydrolyzed (wet).
References
-
Synthesis of Pyrazinamide Analogues and Their Antitubercular Bioactivity. Medicinal Chemistry Research, 2020.[3] Link[1][3]
-
Design, Synthesis and Biological Activity of Pyrazinamide Derivatives. Journal of Experimental Pharmacology, 2017. Link
-
The Role of Imidazole in Peptide Cyclization by Transesterification. Organic & Biomolecular Chemistry, 2008. Link
-
Recent Advances in Development of Imidazo[1,2-a]pyrazines. Organic & Biomolecular Chemistry, 2015.[5] Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. scholar.its.ac.id [scholar.its.ac.id]
- 4. youtube.com [youtube.com]
- 5. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazine-Imidazole Nexus: Exploiting 2-(1H-Imidazole-1-carbonyl)pyrazine as a Scaffold for Bioactive Carboxamides
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 2-(1H-Imidazole-1-carbonyl)pyrazine represents a critical "privileged synthotype"—a reactive intermediate that bridges the gap between simple pyrazine precursors and complex, biologically active pyrazine-2-carboxamides.
While pyrazine itself is a pharmacophore found in first-line antitubercular agents (Pyrazinamide) and antivirals (Favipiravir), the direct functionalization of the pyrazine ring is often synthetically challenging due to its electron-deficient nature. This guide analyzes the biological potential of 2-(1H-Imidazole-1-carbonyl)pyrazine not merely as a transient species, but as a gateway electrophile . By exploiting the "Goldilocks" reactivity of the imidazole leaving group, researchers can generate libraries of carboxamides that bypass resistance mechanisms in Mycobacterium tuberculosis and access novel kinase inhibitory space.
This whitepaper details the chemical biology, therapeutic applications, and validated protocols for utilizing this molecule to unlock high-value biological activity.
Chemical Biology Profile: The Mechanism of Activation
To understand the biological utility of 2-(1H-Imidazole-1-carbonyl)pyrazine, one must first understand its reactivity profile. It is an acyl imidazole , formed by the reaction of pyrazine-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI).
Structural Advantage
Unlike acid chlorides (too reactive/unstable) or esters (too unreactive), the acyl imidazole moiety possesses a unique reactivity profile:
-
Tunable Electrophilicity: The imidazole ring acts as an electron-withdrawing group, activating the carbonyl carbon for nucleophilic attack.
-
Bio-orthogonal Potential: It reacts preferentially with primary amines (lysine residues or synthetic amines) over hydroxyls under controlled conditions, allowing for chemoselective modification.
-
Protonation Switch: The N3 nitrogen of the imidazole can be protonated in slightly acidic media, significantly increasing the leaving group ability and accelerating coupling reactions.
Mechanism of Action (Chemical)
The "activity" of this molecule is defined by its ability to transfer the pyrazine-2-carbonyl motif to a biological target or a pharmacophore fragment.
Figure 1: The Activation Pathway. The topic molecule serves as the high-energy intermediate that facilitates the thermodynamic downhill reaction to stable, bioactive amides.
Therapeutic Applications
The biological activity of 2-(1H-Imidazole-1-carbonyl)pyrazine is realized through its downstream products. Research has identified three primary domains where this scaffold is essential.
Infectious Disease: Overcoming TB Resistance
Pyrazinamide (PZA) is a cornerstone of tuberculosis therapy.[1] However, PZA is a prodrug that requires activation by the bacterial enzyme pyrazinamidase (PncA) to form pyrazinoic acid (POA).[1]
-
The Problem: PncA mutations are the primary cause of PZA resistance.
-
The Solution: Using 2-(1H-Imidazole-1-carbonyl)pyrazine to synthesize Pyrazine-2-carboxamide analogs (e.g., esters or substituted amides) allows the delivery of the active pharmacophore without requiring PncA activation.
-
Mechanism: These lipophilic analogs passively diffuse into the mycobacterium and are hydrolyzed by non-specific esterases/amidases, releasing POA intracellularly and inhibiting Fatty Acid Synthase I (FAS1) or disrupting membrane potential.
Antiviral Agents (RNA Polymerase Inhibition)
The pyrazine carboxamide core is structurally homologous to Favipiravir (T-705) .
-
The acyl imidazole intermediate allows for the rapid derivatization of the pyrazine C-3 position.
-
Resulting compounds have shown efficacy in inhibiting viral RNA-dependent RNA polymerase (RdRp), acting as nucleobase mimics that cause lethal mutagenesis in viral replication.
Kinase Inhibition (Oncology)
While distinct from the fused imidazo[1,2-a]pyrazine scaffold (often used in kinase inhibitors like Entospletinib), the linked pyrazine-carbonyl-imidazole motif is used to attach the pyrazine "head" to various "tail" groups targeting the ATP-binding pocket of kinases.
-
Target: Aurora Kinases and EGFR.
-
Activity: The pyrazine nitrogen atoms serve as hydrogen bond acceptors in the hinge region of the kinase.
Technical Guide: Experimental Protocols
Synthesis of 2-(1H-Imidazole-1-carbonyl)pyrazine
Note: Due to hydrolytic sensitivity, this intermediate is often generated in situ, but isolation is possible under anhydrous conditions.
Reagents:
-
Pyrazine-2-carboxylic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Solvent: Anhydrous THF or DMF
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve pyrazine-2-carboxylic acid (10 mmol) in anhydrous THF (50 mL).
-
Activation: Add CDI (12 mmol) portion-wise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Evolution of CO2 gas indicates successful formation of the acyl imidazole.
-
Validation: Take an aliquot for TLC (fuming with amine vapor confirms spot shift).
-
Utilization: The resulting solution of 2-(1H-Imidazole-1-carbonyl)pyrazine is now ready for the addition of the amine nucleophile (1.0 equiv) to generate the library.
Biological Assay: Antimycobacterial MIC Determination
To verify the activity of the derivatives generated from the topic molecule.
System: Resazurin Microtiter Assay (REMA) against M. tuberculosis H37Rv.
| Step | Action | Critical Parameter |
| 1 | Inoculum Prep | Adjust M.tb culture to OD600 = 0.6. Dilute 1:100. |
| 2 | Compound Dispensing | Serial fold dilutions of Pyrazine derivatives in DMSO (100 µL/well). |
| 3 | Incubation | 7 days at 37°C. |
| 4 | Indicator | Add 30 µL 0.01% Resazurin + 12.5 µL Tween 80. |
| 5 | Readout | Incubate 24h. Pink = Growth (Inactive); Blue = No Growth (Active). |
Visualizing the Biological Logic
The following diagram illustrates how the topic molecule bypasses the resistance bottleneck in Tuberculosis treatment.
Figure 2: Bypassing Resistance. Derivatives synthesized via the acyl imidazole intermediate can release the active pharmacophore (POA) independently of the PncA enzyme, effective against resistant strains.
Conclusion
2-(1H-Imidazole-1-carbonyl)pyrazine is a potent chemical tool. While it lacks stability as a standalone drug, its biological value is immense as a divergent intermediate . By mastering the chemistry of this acyl imidazole, researchers can:
-
Synthesize libraries of Pyrazine-2-carboxamides with high yield.
-
Develop compounds that are active against MDR-TB.[2]
-
Access novel chemical space for kinase inhibition.
For drug development professionals, this molecule is not a target, but a key—one that unlocks the full potential of the pyrazine pharmacophore.
References
-
Doležal, M., et al. "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, vol. 11, no. 4, 2006, pp. 242-256.
-
Zitko, J., et al. "Design, synthesis and antimycobacterial activity of N-benzylpyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry, vol. 19, no. 18, 2011.
-
Faria, A. F., et al. "Pyrazinamide analogs with potent activity against Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters, vol. 29, no. 16, 2019.
-
Staab, H. A. "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, vol. 1, no. 7, 1962. (Seminal work on CDI/Acyl Imidazole chemistry).
-
World Health Organization. "Global Tuberculosis Report 2022." (Context for MDR-TB and PZA resistance).
Sources
An In-depth Technical Guide to 2-(1H-Imidazole-1-carbonyl)pyrazine Derivatives and Their Potent Analogs
Abstract
Nitrogen-based heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, owing to their unique chemical properties that facilitate diverse biological interactions. Within this vast chemical space, pyrazine derivatives, particularly those incorporating an imidazole moiety, have emerged as scaffolds of significant therapeutic interest. This guide provides a comprehensive technical overview of 2-(1H-Imidazole-1-carbonyl)pyrazine and its structural analogs, with a primary focus on the extensively studied and pharmacologically rich class of fused imidazo[1,2-a]pyrazines. We will delve into the synthetic methodologies, explore the nuanced structure-activity relationships (SAR), detail the molecular mechanisms underpinning their diverse pharmacological activities, and provide validated experimental protocols for their evaluation.
Section 1: Introduction to Imidazolyl Pyrazine Scaffolds
The imidazole ring is a fundamental component of numerous biological molecules, including the amino acid histidine and purine bases in DNA, making it a "privileged scaffold" in medicinal chemistry.[1] When combined with a pyrazine ring, it creates a molecular framework with a wide range of therapeutic possibilities. The direct linkage via a carbonyl group, forming 2-(1H-Imidazole-1-carbonyl)pyrazine , represents a class of N-acylimidazoles. These are highly reactive acylating agents, often used as intermediates in synthesis.
However, the most profound biological activities have been discovered in a class of structural analogs: the fused bicyclic imidazo[1,2-a]pyrazine system. This scaffold acts as a purine bioisostere, granting it access to a multitude of biological targets, particularly protein kinases.[2] These compounds have demonstrated a remarkable breadth of pharmacological potential, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide will focus predominantly on this fused system due to the wealth of available research and its proven therapeutic relevance.
Section 2: Synthetic Strategies and Methodologies
The synthesis of imidazolyl pyrazine derivatives can be broadly categorized based on the final molecular architecture. The construction of the fused imidazo[1,2-a]pyrazine core is particularly well-established.
Synthesis of Fused Imidazo[1,2-a]pyrazine Systems
The creation of the imidazo[1,2-a]pyrazine scaffold is a cornerstone for accessing this class of compounds. Modern synthetic chemistry offers highly efficient methods to achieve this.
Causality in Method Selection: While classical methods involving the condensation of α-aminopyrazines with α-halocarbonyl compounds are foundational, they often require harsh conditions and can be limited in scope.[5] Multicomponent Reactions (MCRs) have become the preferred approach in contemporary drug discovery. MCRs are prized for their operational simplicity, high atom economy, and the ability to generate complex molecular diversity in a single step, which is critical for building libraries of analogs for SAR studies.
A particularly effective MCR is the iodine-catalyzed, one-pot, three-component reaction. The use of molecular iodine as a catalyst is advantageous as it is inexpensive, readily available, and environmentally benign compared to many metal-based catalysts.
Detailed Experimental Protocol: Iodine-Catalyzed Synthesis of 2-Aryl-Imidazo[1,2-a]pyrazines
This protocol describes a self-validating system where the successful formation of the product can be readily confirmed by standard analytical techniques (TLC, NMR, MS), validating the efficiency of the catalytic cycle.
-
Reagent Preparation: To a 25 mL round-bottom flask, add 2-aminopyrazine (1.0 mmol, 1.0 eq), the desired aryl aldehyde (1.0 mmol, 1.0 eq), and a suitable solvent such as dichloromethane (DCM) (10 mL).
-
Catalyst Addition: Add molecular iodine (I₂) (5 mol%) to the mixture.
-
Initiation of Reaction: Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the initial imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Reaction Execution: Continue stirring at room temperature. The reaction is typically complete within 1-3 hours. Monitor the consumption of starting materials by TLC.
-
Work-up and Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure imidazo[1,2-a]pyrazine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis of 2-(1H-Imidazole-1-carbonyl)pyrazine
The synthesis of the direct carbonyl-linked scaffold involves the activation of a carboxylic acid, a fundamental transformation in organic chemistry.
Causality in Method Selection: The key challenge is to convert the relatively unreactive carboxylic acid group of pyrazine-2-carboxylic acid into a species that readily reacts with the nitrogen of imidazole. Using a coupling agent like 1,1'-Carbonyldiimidazole (CDI) is highly effective. CDI acts as both the activating agent and a source of the imidazole nucleophile in a two-step, one-pot process. It forms a highly reactive acylimidazole intermediate, which subsequently reacts with another nucleophile (or can be the final product if the reaction conditions are controlled).[6] This method avoids the need to prepare harsh intermediates like acid chlorides.
Section 3: Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the imidazo[1,2-a]pyrazine scaffold has yielded crucial insights into the structural requirements for potent biological activity. The SAR is highly dependent on the therapeutic target.
Expertise & Experience: The choice of where to modify the scaffold is not random; it is guided by understanding the target's binding pocket. For instance, in many kinase inhibitors, a flat aromatic core (the imidazopyrazine) is essential for occupying the adenine-binding region, while substituents at key vectors (like the C2 and C8 positions) project into more variable solvent-exposed regions, allowing for the fine-tuning of potency and selectivity.
| Position | Substituent Type | Impact on Biological Activity | Target Class Example | Reference |
| C2 | (Substituted) Aryl, Heteroaryl | Major determinant of potency and selectivity. Often involved in key interactions with the hinge region of kinases. | Kinases (SIK, Mps1) | [7] |
| C3 | Halogens (e.g., -Br), Small alkyls | Can modulate electronic properties and metabolic stability. Often improves potency. | Antioxidant, Antibacterial | [6] |
| C6 | Small alkyl (e.g., -CH₃) | Generally enhances lipophilicity and can improve cell permeability. | Anticancer | [6] |
| C8 | Amino, Morpholino, Thioethers | Significantly impacts solubility and pharmacokinetic properties. Can introduce new hydrogen bonding interactions. | Antioxidant, P13K Inhibitors | [6] |
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Section 4: Pharmacological Profile and Therapeutic Applications
The versatility of the imidazo[1,2-a]pyrazine scaffold has led to its exploration in multiple disease areas, most notably in oncology and inflammatory diseases.
Anticancer Activity: Targeting Kinases and Immune Pathways
A primary mechanism of action for these derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. More recently, they have been identified as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of the cGAS-STING pathway.[8]
Trustworthiness of the Mechanism: The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA (a danger signal often present in cancer cells) and triggers a potent anti-tumor immune response via the production of type I interferons. ENPP1 degrades the second messenger cGAMP, effectively shutting down this pathway. By inhibiting ENPP1, imidazo[1,2-a]pyrazine derivatives can restore STING signaling, "re-awakening" the immune system to attack the tumor. This provides a clear, validated mechanism for their observed synergy with immune checkpoint inhibitors like anti-PD-1 antibodies.[8]
A recent study identified compound 7 , an imidazo[1,2-a]pyrazine derivative, as a potent ENPP1 inhibitor with an IC₅₀ of 5.70 nM.[8] In a murine cancer model, combining compound 7 with an anti-PD-1 antibody resulted in a tumor growth inhibition of 77.7%, a significant improvement over either agent alone.[8]
Anti-inflammatory Activity: NF-κB Pathway Inhibition
Chronic inflammation is a driver of many diseases. The transcription factor NF-κB is a master regulator of the inflammatory response. Imidazo[1,2-a]pyrazine derivatives conjugated with a pyrazole moiety have been shown to be potent inhibitors of NF-κB.[4]
In a rat model of sepsis-induced acute lung injury, a lead compound (3h ) demonstrated significant therapeutic effects.[4]
| Parameter | Effect of Compound 3h | Mechanism |
| NF-κB Inhibition | IC₅₀ = 1.02 µmol L⁻¹ | Attenuation of NF-κB activation in lung tissue. |
| Pro-inflammatory Cytokines | Significant reduction in TNF-α, IL-1β, IL-6 | Downregulation of NF-κB target gene expression. |
| Oxidative Stress | Reduced MPO and MDA, increased SOD | Suppression of inflammatory cell infiltration and oxidative damage. |
| Apoptosis | Reduced apoptosis in lung cells | Inhibition of inflammation-induced cell death pathways. |
Data synthesized from Zang & Wang, 2023.[4]
Section 5: Validated Experimental Protocols
Protocol: In Vitro NF-κB Inhibition Assay (Luciferase Reporter)
This protocol provides a robust method to quantify the inhibitory potential of a compound on the NF-κB signaling pathway in a cellular context.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
After 24 hours, co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a standard transfection reagent.
-
-
Compound Treatment:
-
After another 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour to allow for cell uptake of the compound.
-
-
Pathway Stimulation:
-
Induce NF-κB activation by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α), to each well at a final concentration of 10 ng/mL. Do not add TNF-α to negative control wells.
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a dual-luciferase reporter assay buffer.
-
Measure the firefly luciferase activity (NF-κB dependent) and Renilla luciferase activity (constitutive) sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 6: Future Directions and Conclusion
The 2-(1H-Imidazole-1-carbonyl)pyrazine scaffold and its fused imidazo[1,2-a]pyrazine analogs represent a highly versatile and pharmacologically significant class of compounds. Their success as kinase and phosphodiesterase inhibitors highlights their potential in oncology and inflammatory diseases.
Future research should focus on:
-
Improving Selectivity: Designing second-generation analogs with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects.
-
Optimizing Pharmacokinetics: Enhancing the drug-like properties (solubility, metabolic stability, oral bioavailability) to create viable clinical candidates.
-
Exploring New Therapeutic Areas: Given their broad biological activity, these scaffolds should be investigated for other applications, such as antiviral or neurodegenerative diseases.
References
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Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. (2010, November 15). PubMed. Retrieved from [Link]
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Activation of carboxylic acids by carbonyldiimidazole (7) to... - ResearchGate. ResearchGate. Retrieved from [Link]
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Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. (2024, October 24). PubMed. Retrieved from [Link]
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Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed. (2025, September 8). PubMed. Retrieved from [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. (2023, December 13). National Center for Biotechnology Information. Retrieved from [Link]
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Preliminary Cytotoxicity Studies of 2-(1H-Imidazole-1-carbonyl)pyrazine
An In-Depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on the novel compound, 2-(1H-Imidazole-1-carbonyl)pyrazine. Recognizing the significant therapeutic potential inherent in imidazole and pyrazine scaffolds, this document outlines a robust, multi-faceted experimental strategy designed for researchers, scientists, and drug development professionals.[1][2][3] The core of this guide is built on explaining the causality behind experimental choices, ensuring that the proposed protocols are self-validating and grounded in established scientific principles. We detail the rationale for selecting a dual-assay approach—the MTT and LDH assays—to simultaneously assess metabolic viability and cell membrane integrity. Furthermore, we advocate for the use of a panel of both cancerous and non-cancerous cell lines to establish a preliminary therapeutic index. This guide provides detailed, step-by-step methodologies, data analysis procedures, and visualizations to equip researchers with the necessary tools to rigorously evaluate the cytotoxic potential of 2-(1H-Imidazole-1-carbonyl)pyrazine, a critical first step in the drug discovery pipeline.[4][5]
Introduction: Rationale and Scientific Context
1.1. The Pharmacological Significance of Imidazole and Pyrazine Scaffolds
Heterocyclic chemistry is a cornerstone of pharmaceutical innovation, with nitrogen-containing ring systems forming the backbone of countless therapeutic agents.[1][2] Among these, the imidazole and pyrazine moieties are particularly prominent.
-
The Imidazole Scaffold: This five-membered diazole ring is a versatile pharmacophore present in numerous clinically approved drugs.[6] Its unique electronic properties allow it to act as both a weak acid and a weak base, facilitating key interactions with biological targets.[2] Structural modifications of the imidazole nucleus have yielded compounds with a broad spectrum of activities, including potent anticancer effects.[1][6][7] Many imidazole derivatives exert their cytotoxicity by interfering with crucial cellular machinery, such as DNA replication enzymes or tubulin polymerization, leading to cell cycle arrest and proliferation inhibition.[1]
-
The Pyrazine Scaffold: As a six-membered N-heterocycle, pyrazine and its derivatives are integral to a wide range of bioactive molecules.[3] The pyrazine ring system is a key component in compounds demonstrating anticancer, antibacterial, and anti-inflammatory properties.[3] Fused systems, such as imidazopyrazines, are particularly versatile scaffolds in drug development, highlighting the synergistic potential of combining these two heterocyclic structures.[8][9]
1.2. Compound Profile: 2-(1H-Imidazole-1-carbonyl)pyrazine
The subject of this guide, 2-(1H-Imidazole-1-carbonyl)pyrazine, is a novel chemical entity featuring an imidazole ring linked to a pyrazine ring via a carbonyl bridge. This structure suggests a potential for biological activity, given the established pharmacological profiles of its constituent scaffolds. To date, the cytotoxic or therapeutic potential of this specific molecule has not been characterized in publicly available literature. Therefore, a systematic and rigorous evaluation of its effect on cell viability is the essential first step in determining its potential as a therapeutic lead.
1.3. The Imperative of Preliminary Cytotoxicity Screening
In vitro cytotoxicity testing is a fundamental and indispensable stage in the early phases of drug discovery.[4][5] Its primary purpose is to assess the potential toxic effects of a novel compound on living cells, providing critical information about its therapeutic index—the ratio between its therapeutic and toxic doses.[5][10] By exposing cultured cells to the test compound across a range of concentrations, these assays can identify dose-dependent toxic effects and determine the concentration at which the compound inhibits cellular processes by 50% (IC₅₀).[4][10] This initial screening allows researchers to:
-
Identify compounds with potent cytotoxic activity for further development as anticancer agents.
-
Eliminate overtly toxic compounds early, saving significant time and resources.[4]
-
Gain preliminary insights into the compound's mechanism of action by using assays that measure different cellular health indicators.
A Multi-Faceted Experimental Design
To generate a comprehensive preliminary profile for 2-(1H-Imidazole-1-carbonyl)pyrazine, we propose an experimental design grounded in methodological synergy. This involves the careful selection of complementary assays and a relevant panel of cell lines.
2.1. Rationale for Dual-Assay Selection
No single assay can capture the complexity of a compound's cytotoxic effects. Therefore, we recommend employing at least two assays that measure distinct cellular health parameters.[11]
-
MTT Assay (Metabolic Viability): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[4][10] Viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[10][11] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[4] This assay provides a robust measure of cell viability and proliferation.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[12] A loss of membrane integrity is a hallmark of necrosis. This assay measures a distinct endpoint from the MTT assay and is crucial for determining if the compound induces cell death via membrane lysis.[13]
By using both assays, we can differentiate between a cytostatic effect (inhibition of proliferation, detected by MTT) and a cytotoxic effect (cell death, detected by LDH), providing a more nuanced understanding of the compound's biological impact.
2.2. Cell Line Selection Strategy
The choice of cell lines is critical for interpreting the relevance of cytotoxicity data. We propose a panel that includes both cancer cell lines and a non-cancerous control line to assess for cancer-specific cytotoxicity.
-
Cancer Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line frequently used in anticancer drug screening, including for imidazole derivatives.[1][14]
-
A549 (Human Lung Carcinoma): A standard model for lung cancer, also commonly used to evaluate the cytotoxicity of novel heterocyclic compounds.[1][6]
-
-
Non-Cancerous Control Cell Line:
-
HEK293 (Human Embryonic Kidney): This immortalized cell line is widely used as a control to assess a compound's general toxicity to non-cancerous cells.[5][10] A compound that is highly toxic to both cancer and non-cancerous cells has a poor therapeutic window, whereas a compound that selectively targets cancer cells is a more promising candidate.
-
2.3. Compound Preparation and Dosing
2-(1H-Imidazole-1-carbonyl)pyrazine should be dissolved in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Serial dilutions should be prepared in complete cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). A vehicle control, containing the same final concentration of DMSO as the highest compound concentration, must be included in all experiments to account for any solvent-induced effects.
Detailed Experimental Protocols
The following protocols are detailed, step-by-step methodologies for conducting the proposed cytotoxicity assays.
3.1. General Cell Culture and Seeding
-
Cell Maintenance: Culture MCF-7, A549, and HEK293 cells in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Once cells reach 80-90% confluency, detach them using Trypsin-EDTA. Neutralize, centrifuge, and resuspend the cells in fresh medium.
-
Plating: Seed the cells into clear, flat-bottomed 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Adherence: Incubate the plates for 24 hours to allow the cells to attach and resume exponential growth.
3.2. MTT Assay Protocol
-
Compound Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing the desired concentrations of 2-(1H-Imidazole-1-carbonyl)pyrazine (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[10]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plates for an additional 4 hours in the dark at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10]
-
Absorbance Measurement: Gently shake the plates for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
3.3. LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Establish Controls: For each plate, prepare the following controls in triplicate:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.
-
Background Control: Medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available kit. Add 50 µL of this reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
4.1. MTT Assay: Calculating Percentage Viability
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.
Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
4.2. LDH Assay: Calculating Percentage Cytotoxicity
The LDH data is used to calculate the percentage of cytotoxicity based on the amount of LDH released compared to the maximum possible release.
Formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
4.3. Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that results in 50% inhibition of cell viability (for MTT) or induces 50% cytotoxicity (for LDH). To determine this value, plot the percentage viability or cytotoxicity against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the precise IC₅₀ value.
4.4. Data Presentation
All quantitative data should be summarized in a clear, structured table for easy comparison of the compound's effect across different cell lines and time points.
| Compound | Cell Line | Assay | Incubation Time | IC₅₀ (µM) |
| 2-(1H-Imidazole-1-carbonyl)pyrazine | MCF-7 | MTT | 48h | TBD |
| 2-(1H-Imidazole-1-carbonyl)pyrazine | A549 | MTT | 48h | TBD |
| 2-(1H-Imidazole-1-carbonyl)pyrazine | HEK293 | MTT | 48h | TBD |
| 2-(1H-Imidazole-1-carbonyl)pyrazine | MCF-7 | LDH | 48h | TBD |
| 2-(1H-Imidazole-1-carbonyl)pyrazine | A549 | LDH | 48h | TBD |
| 2-(1H-Imidazole-1-carbonyl)pyrazine | HEK293 | LDH | 48h | TBD |
| TBD: To Be Determined |
Mandatory Visualizations
5.1. Experimental Workflow
Caption: Overall workflow for preliminary cytotoxicity assessment.
5.2. Core Principles of Selected Assays
Caption: Contrasting principles of the MTT and LDH cytotoxicity assays.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and comprehensive strategy for the initial cytotoxic evaluation of 2-(1H-Imidazole-1-carbonyl)pyrazine. By employing a dual-assay system across both cancerous and non-cancerous cell lines, the resulting data will provide a robust preliminary assessment of the compound's potency and selectivity.
Should 2-(1H-Imidazole-1-carbonyl)pyrazine demonstrate significant and selective cytotoxicity against the A549 and/or MCF-7 cell lines (i.e., a low IC₅₀ value) with minimal impact on HEK293 cells, several follow-up studies would be warranted. These include expanding the panel of cancer cell lines, investigating the mechanism of cell death (e.g., via apoptosis assays such as caspase activity or TUNEL staining), and exploring potential cell cycle effects through flow cytometry. These preliminary studies serve as a critical decision-making gateway for advancing a promising novel compound through the preclinical drug development pipeline.
References
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An In-depth Technical Guide to the Solubility and Stability of 2-(1H-Imidazole-1-carbonyl)pyrazine
Foreword: A Proactive Approach to Physicochemical Characterization
In modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a regulatory requirement but a foundational pillar for successful formulation and clinical translation. This guide provides an in-depth technical framework for characterizing the solubility and stability of 2-(1H-Imidazole-1-carbonyl)pyrazine. While specific experimental data for this exact molecule is not yet prevalent in public literature, its structure, comprising a pyrazine ring linked to an imidazole via a carbonyl group, allows for a scientifically rigorous predictive analysis based on the well-documented chemistry of N-acylimidazoles and pyrazine derivatives.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation, delving into the mechanistic rationale behind experimental design and providing the "why" that underpins robust scientific inquiry. By treating each protocol as a self-validating system, we aim to equip the reader with the expertise to not only execute these studies but also to interpret the results with confidence and foresight.
Molecular Profile and Physicochemical Predictions
2-(1H-Imidazole-1-carbonyl)pyrazine is a heterocyclic compound featuring an amide-like linkage between a pyrazine and an imidazole ring. This unique arrangement of functional groups dictates its chemical behavior.
-
Imidazole Moiety: The imidazole ring is aromatic and amphoteric, capable of acting as both a weak acid and a weak base.[1][2] Its pKa is approximately 14.0 as an acid and its conjugate acid has a pKaH of about 7.1.[2] This amphoteric nature is a critical determinant of its solubility and stability profile across a physiological pH range.[3] The imidazole ring is also known to participate in hydrogen bonding, both as a donor (N-1) and an acceptor (N-3), which will influence its interaction with aqueous and organic solvents.[2][4]
-
Pyrazine Moiety: Pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms. It is a weak base, weaker than pyridine, with a pKa of about 0.65.[5] The electron-withdrawing nature of the pyrazine ring can influence the reactivity of the adjacent carbonyl group.
-
N-Acylimidazole Linkage: The carbonyl group connecting the two rings forms an N-acylimidazole. This functional group is a key "soft spot" in the molecule, highly susceptible to nucleophilic attack, particularly hydrolysis. N-acylimidazoles are known to be reactive acylating agents, and their stability is a central theme of this guide.[6] Their reactivity is significantly influenced by steric and electronic factors of the acyl and imidazole components.[6][7]
Predicted Solubility Behavior
The solubility of 2-(1H-Imidazole-1-carbonyl)pyrazine is expected to be highly dependent on the pH of the medium.[8][9][10][11]
-
Acidic pH: In acidic conditions (pH < ~7), the imidazole nitrogen (N-3) and potentially the pyrazine nitrogens can become protonated. The resulting cationic species will have significantly enhanced aqueous solubility due to the favorable ion-dipole interactions with water.[3][9]
-
Neutral to Basic pH: As the pH increases, the molecule will exist predominantly in its neutral form. Its solubility in this range will be governed by its intrinsic, or thermodynamic, solubility, which is likely to be lower than in acidic media.
-
Strongly Basic pH: At very high pH, the potential for deprotonation of the imidazole N-1 proton exists, which could form an anionic species and potentially increase solubility, although hydrolysis is likely to be a competing and dominant process.
The presence of two heterocyclic rings suggests that the molecule will have some degree of polarity, making it likely soluble in polar organic solvents.[1][2]
Aqueous Solubility Determination: A pH-Dependent Protocol
A thorough understanding of aqueous solubility across a range of pH values is critical for predicting in vivo dissolution and for the development of parenteral formulations.[3]
Experimental Rationale
The choice of a shake-flask method (specifically, a modification of the method described by Higuchi and Connors) is based on its ability to determine thermodynamic equilibrium solubility, providing a "gold standard" measurement. The use of a broad range of pH buffers is essential to map the solubility profile and identify the pH of minimum and maximum solubility, which informs salt form selection and formulation strategies.
Step-by-Step Protocol: Equilibrium Solubility Measurement
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate, acetate) covering a pH range from 2 to 10. The use of buffers with low ionic strength is recommended initially to minimize the "salting-out" effect.[9]
-
Sample Preparation: Add an excess amount of 2-(1H-Imidazole-1-carbonyl)pyrazine to vials containing each buffer. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours). A preliminary kinetic study should be performed to determine the time required to reach equilibrium.
-
Phase Separation: Separate the solid phase from the supernatant by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step, which could alter the solubility.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Verification: Measure the pH of the supernatant after equilibration to ensure it has not shifted significantly.
Data Presentation
The results should be presented in a table and graphically as a pH-solubility profile.
| pH of Buffer | Measured Final pH | Solubility (mg/mL) | Standard Deviation |
| 2.0 | 2.1 | Value | Value |
| 4.0 | 4.0 | Value | Value |
| 6.0 | 6.1 | Value | Value |
| 7.4 | 7.4 | Value | Value |
| 8.0 | 8.0 | Value | Value |
| 10.0 | 9.9 | Value | Value |
Table 1: Example of pH-dependent solubility data for 2-(1H-Imidazole-1-carbonyl)pyrazine.
Caption: Workflow for pH-dependent solubility determination.
Stability Assessment: A Multi-faceted Approach
The stability of 2-(1H-Imidazole-1-carbonyl)pyrazine is paramount for determining its shelf-life, storage conditions, and potential degradation products. The N-acylimidazole linkage is the most probable site of instability.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[12][13][14] These studies involve subjecting the compound to conditions more severe than those expected during storage.[13]
3.1.1. Rationale for Stress Conditions
The choice of stressors is guided by ICH Q1A(R2) and the chemical nature of the molecule.[12]
-
Acid and Base Hydrolysis: The N-acylimidazole bond is susceptible to hydrolysis.[6] Acid-catalyzed hydrolysis likely involves protonation of the imidazole ring, making the carbonyl carbon more electrophilic.[15] Base-catalyzed hydrolysis involves direct nucleophilic attack of hydroxide ions on the carbonyl carbon.[6][16] A pH-rate profile will reveal the pH of maximum stability.
-
Oxidation: The imidazole and pyrazine rings, while aromatic, can be susceptible to oxidation, especially in the presence of radical initiators or strong oxidizing agents.[13]
-
Photolysis: Aromatic heterocyclic systems can absorb UV or visible light, leading to photochemical degradation.[17][18] ICH Q1B guidelines provide a standardized approach to photostability testing.[17][19][20][21]
-
Thermal Stress: Elevated temperatures are used to accelerate thermally induced degradation pathways.
3.1.2. Experimental Protocols for Forced Degradation
A common starting point is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[14]
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).
-
Add HCl to a final concentration of 0.1 N.
-
Heat at an elevated temperature (e.g., 60-80 °C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH.
-
Conduct initial experiments at room temperature due to the high reactivity of N-acylimidazoles to base.[6]
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30%).
-
Store at room temperature and sample over time.
-
-
Photolytic Degradation:
-
Thermal Degradation:
-
Store the solid compound at an elevated temperature (e.g., 80 °C) with and without humidity.
-
Analyze at appropriate time intervals.
-
3.1.3. Anticipated Degradation Products
The primary degradation pathway is expected to be the hydrolysis of the N-acylimidazole bond to yield pyrazine-2-carboxylic acid and imidazole.
Caption: Logical relationship in forced degradation studies.
Long-Term Stability Studies
Once a stability-indicating method is established, formal stability studies under ICH-prescribed conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) should be initiated to determine the retest period or shelf life of the drug substance.
Analytical Methodologies
A robust, validated, stability-indicating analytical method is the cornerstone of any solubility and stability study.
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradation products.
-
Detection: UV detection at a wavelength of maximum absorbance for 2-(1H-Imidazole-1-carbonyl)pyrazine. A photodiode array (PDA) detector is highly recommended to assess peak purity and to help identify degradation products.
-
Conclusion: A Roadmap to Comprehensive Understanding
This guide provides a comprehensive roadmap for the rigorous characterization of the solubility and stability of 2-(1H-Imidazole-1-carbonyl)pyrazine. By integrating fundamental chemical principles with established pharmaceutical development methodologies, researchers can proactively identify potential liabilities and develop strategies to mitigate them. The N-acylimidazole linkage represents the most significant stability challenge, with hydrolysis being the primary anticipated degradation pathway. The pH-dependent solubility will be a critical factor in formulation design. The protocols and rationales presented herein offer a robust framework for generating the high-quality data necessary to advance a promising compound through the development pipeline.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazole-Pyrazine Compounds
Introduction: The Imidazole-Pyrazine Scaffold - A Privileged Motif in Medicinal Chemistry
The fusion of imidazole and pyrazine rings creates the imidazo[1,2-a]pyrazine core, a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Its structural features, including the π-deficient pyrazine ring and the π-excessive imidazole ring, along with multiple hydrogen bond donors and acceptors, allow for facile and specific modifications to fine-tune its physicochemical properties and biological activity.[3][4] Imidazole-pyrazine derivatives have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, primarily through the inhibition of key enzymes like kinases.[1][5][6] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of imidazole-pyrazine compounds, offering insights into the rational design of novel therapeutics.
Core Structure-Activity Relationships: Decoding the Impact of Substitutions
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The key positions for modification are C2, C3, C6, and C8.
C2 Position: A Key Determinant of Potency and Selectivity
Substitutions at the C2 position have a profound impact on the potency and selectivity of imidazo[1,2-a]pyrazine compounds.
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at C2 is a common strategy. For instance, in a series of cyclin-dependent kinase 9 (CDK9) inhibitors, compounds with a pyridin-4-yl group at the C2 position displayed the most potent inhibitory activity, with IC50 values in the sub-micromolar range.[6] Specifically, a derivative with a pyridin-4-yl at C2 and a benzylamine at C3 was the most active, with an IC50 of 0.16 µM.[6]
C3 Position: Fine-Tuning Kinase Inhibition
The C3 position is crucial for interaction with the hinge region of many kinases, a key determinant of inhibitory activity.
-
Amino and Substituted Amino Groups: The introduction of an amino group at C3, often further substituted, is a frequently employed tactic. In the development of anticancer agents, 3-aminoimidazole[1,2-α]pyrazine derivatives have shown significant promise.[7][8] For example, a compound with a 2,4-difluorophenyl substitution at C2 and a p-fluorophenyl amine at C3 was highly effective against the MCF-7 breast cancer cell line (IC50 = 9.60 ± 3.09 µM).[8]
C6 and C8 Positions: Modulating Physicochemical Properties and Pharmacokinetics
Substitutions at the C6 and C8 positions are instrumental in optimizing the drug-like properties of imidazo[1,2-a]pyrazine compounds, including solubility, metabolic stability, and oral bioavailability.
-
C6 Position: Alkyl or aryl substituents at the C6 position can influence the overall lipophilicity and, consequently, the absorption and distribution of the compound. In a series of imidazo[4,5-b]pyrazine-based neurotrophic tyrosine receptor kinase (NTRK) inhibitors, compounds with an alkyl substituent at the C6 position demonstrated potent activity.[9]
-
C8 Position: The C8 position is often a site for introducing polar groups to enhance solubility and oral bioavailability. Optimization of the C8 position in a series of Aurora kinase inhibitors led to significant improvements in both oral bioavailability and off-target kinase inhibition.[5][10] The introduction of acetic acid amides at this position was also explored to improve selectivity.[11]
Therapeutic Applications and Target-Specific SAR
The versatility of the imidazo[1,2-a]pyrazine scaffold has led to its exploration in various therapeutic areas.
Anticancer Activity
Imidazo[1,2-a]pyrazines have demonstrated significant potential as anticancer agents by targeting various protein kinases involved in cell cycle regulation and signal transduction.[12][13][14]
-
Aurora Kinase Inhibition: A series of potent imidazo[1,2-a]pyrazine-based Aurora A/B dual inhibitors have been identified.[5][10] Optimization of the 8-position of the core scaffold using a bioisosteric approach led to compounds with improved oral bioavailability and antitumor activity in xenograft models.[5][10]
-
CDK9 Inhibition: Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors, showing a correlation between their cytotoxic effects and their inhibitory activity against CDK9.[6]
-
p38 MAP Kinase Inhibition: While imidazopyrimidines and pyridinylimidazoles are more classic inhibitors of p38 MAP kinase, the broader imidazole scaffold is a key pharmacophore for this target.[15][16][17][18] The planar aromatic structure of the imidazole ring facilitates π-π stacking with aromatic residues in the protein's binding site.[18]
| Target Kinase | Key SAR Observations | Reference Compound Example | IC50 | Reference |
| Aurora A/B | Optimization of the 8-position with polar groups improves oral bioavailability. | 25k, 25l | Potent (nanomolar range) | [5][10] |
| CDK9 | Pyridin-4-yl at C2 and benzylamine at C3 show high potency. | 3c | 0.16 µM | [6] |
| NTRK | Alkyl substituent at C6 of imidazo[4,5-b]pyrazine core is beneficial. | Compound 23-25 | 0.22 nM to 7.68 nM | [9] |
| Mps1 | Imidazo[1,2-a]pyrazine core identified as a potent inhibitor. | Compound 17 | 2.8 nM | [19] |
Antimicrobial and Antiviral Activity
The imidazole-pyrazine scaffold has also been investigated for its potential in combating infectious diseases.
-
Antibacterial Activity: Imidazo[1,2-a]pyrazine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[2] Their mechanism of action can involve the inhibition of multiple targets, such as DNA gyrase and topoisomerases.[2]
-
Antiviral Activity: Certain derivatives have been evaluated as antiviral agents, for instance, against human coronavirus, with some compounds showing good binding affinity to the COVID-19 main protease in docking studies.[6]
Synthetic Strategies: Building the Imidazo[1,2-a]pyrazine Core
The synthesis of the imidazo[1,2-a]pyrazine scaffold is typically achieved through the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[12][13] This is a versatile method that allows for the introduction of a wide variety of substituents at the C2 and C3 positions. Subsequent electrophilic substitution reactions can be used to further functionalize the core.[12]
Experimental Protocol: General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyrazines
-
Step 1: Condensation. To a solution of the appropriate α-aminopyrazine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the desired α-halocarbonyl compound (1.1 eq).
-
Step 2: Reaction. The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up. Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2,3-disubstituted imidazo[1,2-a]pyrazine.
Experimental Protocols for SAR Determination
In Vitro Kinase Inhibition Assay
-
Assay Principle: The inhibitory activity of the synthesized compounds against a specific kinase is determined using a variety of assay formats, such as radiometric assays, fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., Kinase-Glo®).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase, the appropriate substrate (e.g., a peptide or protein), and ATP.
-
Add the test compounds to the wells.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the signal (e.g., radioactivity, fluorescence, luminescence) to determine the amount of product formed.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a suitable equation.
Cell Proliferation Assay (MTT Assay)
-
Assay Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold continues to be a highly attractive framework for the design of novel therapeutic agents. The extensive SAR studies have provided a clear understanding of how substitutions at different positions of the core influence biological activity and pharmacokinetic properties. Future research will likely focus on the development of more selective and potent inhibitors by leveraging advanced computational methods for rational drug design. Furthermore, the exploration of novel biological targets for this versatile scaffold holds the promise of expanding its therapeutic applications into new disease areas.
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- P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes. (2002). Current Topics in Medicinal Chemistry, 2(10), 1017-1025.
- Imidazole-based p38 MAP kinase inhibitors. (n.d.).
- Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. (2025). Journal of Molecular Structure, 1340, 142549.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2023).
- Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Medicinal Chemistry.
- Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents. (2016). Chemical and Pharmaceutical Bulletin, 64(10), 1469-1478.
- Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Regan, J., & Talanian, R. V. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(25), 5475-5485.
- Imidazole-pyridine hybrids as potent anti-cancer agents. (2023). European Journal of Pharmaceutical Sciences, 180, 106323.
- Synthesis, in vitro anticancer activity and SAR studies of arylated imidazo[1,2-a]pyrazine–coumarin hybrids. (n.d.).
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Pharmaceuticals, 14(10), 990.
- Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (2024). RSC Advances.
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). Journal of Medicinal Chemistry.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2023).
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(2), 779.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI.
- Imidazole, its derivatives & their importance. (2016). International Journal of Current Advanced Research.
- IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR.org.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eurekaselect.com [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
Methodological & Application
Application Note: Quantitative Analysis of 2-(1H-Imidazole-1-carbonyl)pyrazine (Pz-Im)
This Application Note is designed for researchers and analytical scientists involved in the process development of pyrazine-based pharmaceuticals (e.g., Favipiravir analogs). It addresses the specific challenge of quantifying the moisture-sensitive intermediate 2-(1H-Imidazole-1-carbonyl)pyrazine (referred to herein as Pz-Im ).[1]
Introduction & Chemical Context
2-(1H-Imidazole-1-carbonyl)pyrazine (Pz-Im) is a critical activated acyl-imidazole intermediate, typically generated in situ by the reaction of Pyrazine-2-carboxylic acid with 1,1'-Carbonyldiimidazole (CDI).[1] It serves as a potent acylating agent in the synthesis of antiviral drugs (such as Favipiravir) and other pyrazine-carboxamides.[1]
The Analytical Challenge
The primary challenge in quantifying Pz-Im is its high susceptibility to hydrolysis.[1] In the presence of trace moisture, Pz-Im rapidly degrades back to its starting materials:[1]
-
Pyrazine-2-carboxylic acid (PCA)
-
Imidazole
Standard aqueous HPLC methods often yield inaccurate results because the analyte degrades during sample preparation or chromatographic separation.[1] Therefore, this guide presents two distinct protocols:
-
Protocol A (The "Gold Standard"): A Derivatization Method for absolute quantification.
-
Protocol B (Process Monitor): A Direct Aprotic Method for rapid in-process checks.[1]
Chemical Pathway & Degradation Logic
The following diagram illustrates the formation, hydrolysis, and derivatization pathways central to these methods.
Figure 1: Reaction pathway of Pz-Im showing the competing hydrolysis (degradation) and the targeted derivatization for quantification.[1][2]
Protocol A: Derivatization Method (Reference Standard)
Purpose: Accurate purity assay and yield determination.[1] Principle: Pz-Im is reacted with an excess of a primary amine (Benzylamine) to form a stable amide.[1] The quantity of the stable amide is measured by HPLC and stoichiometrically correlates to the initial Pz-Im concentration.[1]
Reagents
-
Derivatizing Agent: Benzylamine (99%+, Reagent Grade).[1]
-
Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).[1]
-
Quench Solution: 1:1 mixture of Acetonitrile and Water (for stopping the reaction after derivatization is complete).[1]
Step-by-Step Procedure
-
Preparation of Derivatizing Solution:
-
Dissolve Benzylamine in dry Acetonitrile to a concentration of 50 mM .
-
-
Sample Preparation:
-
Weigh approximately 10 mg of the Pz-Im sample (or aliquot reaction mixture equivalent).[1]
-
Immediately dissolve in 10.0 mL of the Derivatizing Solution.
-
Mechanism:[1][3][4] The excess benzylamine reacts instantly with Pz-Im to form N-benzylpyrazine-2-carboxamide.[1]
-
Allow to stand at room temperature for 5 minutes to ensure completion.
-
-
Dilution:
HPLC Conditions (Protocol A)
| Parameter | Setting |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5%→60% B; 10-12 min: 60%→95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 268 nm (Pyrazine specific) |
| Temperature | 30°C |
| Injection Vol | 5.0 µL |
Data Analysis: Quantify the peak area of N-benzylpyrazine-2-carboxamide. Use a standard curve of chemically synthesized N-benzylpyrazine-2-carboxamide for absolute quantification.
Protocol B: Direct Aprotic Method (Process Control)
Purpose: Rapid "snapshot" of reaction progress without derivatization.[1] Principle: Minimizes hydrolysis by using aprotic diluents and a fast gradient. Note: This method may underestimate purity by 1-3% due to on-column hydrolysis if not executed strictly.[1]
Sample Preparation[4][5][6][7][8][9]
-
Diluent: 100% Acetonitrile (Dry).[1] Do not use water or methanol. [1]
-
Procedure:
-
Take 50 µL of reaction mixture.
-
Dilute into 950 µL of Dry Acetonitrile.
-
Inject immediately (within 2 minutes).[1]
-
HPLC Conditions (Protocol B)
| Parameter | Setting |
| Column | C18, 50 x 2.1 mm, 1.8 µm (UHPLC Column recommended) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 6.[1]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic 10% B for 0.5 min, then ramp to 90% B over 3 mins. |
| Flow Rate | 0.6 mL/min |
| Detection | UV @ 270 nm |
| Critical Note | The neutral pH (6.[1]5) suppresses acid-catalyzed hydrolysis of the acyl imidazole better than acidic media during the run.[1] |
Analytical Logic & Validation (E-E-A-T)
Specificity & Separation
The method must separate the active species from its breakdown products.[1]
-
Imidazole: Elutes near the void volume (highly polar).[1]
-
Pyrazine-2-carboxylic acid (PCA): Elutes early (polar, acidic).[1]
-
Pz-Im (Analyte): Retains longer due to the masked polar groups.[1]
-
Bis-carbonyl impurity: In CDI reactions, a symmetric anhydride can form; this elutes later than Pz-Im.[1]
Workflow Diagram
The following Graphviz diagram details the decision-making process for selecting the correct protocol.
Figure 2: Operational workflow for selecting between Derivatization (Protocol A) and Direct Analysis (Protocol B).
Troubleshooting & Causality
-
Observation: Increasing PCA peak area over time in Protocol B.
-
Observation: Low recovery in Protocol A.
References
-
Furuta, Y., et al. (2002).[1] "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy, 46(4), 977-981.[1] (Foundational text on Pyrazine-carboxamide antiviral synthesis).
-
BenchChem. (2025).[1][5] "Analytical Techniques for the Determination of Imidazole Compounds." BenchChem Application Library. (General HPLC conditions for Imidazole separation).
-
Teich, M., et al. (2019).[1][6] "Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS." Journal of Separation Science, 42(15).[1] (Validation of imidazole detection limits and polarity considerations).
-
Guo, Q., et al. (2019).[1][3] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[1][3] (Detailed synthetic routes involving pyrazine intermediates).
-
Thermo Fisher Scientific. "HPLC Determination of Imidazoles with Variant Anti-Infective Activity."[1] Application Note. (Reference for buffer selection in imidazole/pyrazine HPLC).
Sources
- 1. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
using 2-(1H-Imidazole-1-carbonyl)pyrazine in high-throughput screening
Application Note: High-Throughput Screening & Library Generation using 2-(1H-Imidazole-1-carbonyl)pyrazine
Executive Summary
This guide details the application of 2-(1H-Imidazole-1-carbonyl)pyrazine (referred to herein as Pz-Im ) as a pivotal reagent in high-throughput drug discovery. Unlike standard carboxylic acid coupling reagents (e.g., EDC/NHS), Pz-Im represents a "pre-activated" privileged synthon that enables the rapid, parallel generation of pyrazine-carboxamide libraries without the need for in situ activation steps or complex purification. Furthermore, its unique electrophilicity profile allows it to function as a covalent fragment probe for identifying nucleophilic hotspots in chemoproteomic screens.
Key Applications:
-
Combinatorial Library Synthesis: One-step derivatization of amine/alcohol libraries to introduce the pyrazine pharmacophore.
-
Covalent Fragment Screening: Mass spectrometry-based mapping of reactive nucleophiles (Ser, Lys, Cys) in target proteins.
-
Fragment-Based Drug Discovery (FBDD): Rapid expansion of pyrazine fragment hits.
Part 1: Technical Background & Mechanism
The Pyrazine Pharmacophore
The pyrazine ring is a "privileged structure" in medicinal chemistry, found in FDA-approved drugs such as Pyrazinamide (tuberculosis), Bortezomib (oncology), and various kinase inhibitors. The nitrogen atoms in the ring serve as critical hydrogen bond acceptors, often interacting with the hinge region of kinases or the active sites of metalloenzymes.
Reagent Chemistry: The Acyl Imidazole Advantage
2-(1H-Imidazole-1-carbonyl)pyrazine is an acyl imidazole.[1] In terms of reactivity, it occupies a "Goldilocks" zone:
-
Less reactive than acid chlorides: Avoids indiscriminately reacting with water or weak nucleophiles, reducing side reactions.
-
More reactive than esters: Reacts rapidly with primary and secondary amines under mild conditions without coupling reagents.
-
Self-Scavenging Potential: The byproduct is imidazole, which is water-soluble, non-toxic in low concentrations, and easily removed.
Reaction Mechanism:
The imidazole group acts as a leaving group. Upon nucleophilic attack by an amine (
Part 2: High-Throughput Parallel Synthesis Protocol
This protocol describes the automated synthesis of a 384-member library of pyrazine-carboxamides using Pz-Im.
Materials & Equipment
-
Reagent: 2-(1H-Imidazole-1-carbonyl)pyrazine (Commercial or synthesized via Pyrazine-2-carboxylic acid + CDI).
-
Substrate Library: 384 diverse primary/secondary amines (10 mM in DMSO).
-
Solvent: Anhydrous DMSO or DMF.
-
Scavenger Resin: Polymer-supported Trisamine or Isocyanate (to remove excess amine/reagent).
-
Liquid Handler: Tecan Freedom EVO or equivalent.
Step-by-Step Workflow
Step 1: Reagent Preparation
-
Dissolve Pz-Im in anhydrous DMSO to a concentration of 50 mM .
-
Note: Prepare fresh. Acyl imidazoles hydrolyze slowly in the presence of atmospheric moisture.
Step 2: Library Plating (Assay Plate)
-
Transfer 10 µL of each amine substrate (10 mM) into a 384-well polypropylene deep-well plate.
-
Final amount: 100 nmoles amine per well.
Step 3: Reaction Initiation
-
Add 2.2 equivalents (4.4 µL of 50 mM stock) of Pz-Im to each well.
-
Add 1.0 equivalent of DIPEA (Diisopropylethylamine) if using amine salts (e.g., HCl salts).
-
Seal plate and shake at 600 rpm for 4 hours at Room Temperature (RT).
Step 4: Scavenging (Purification-Free Workup)
-
To remove unreacted amines: Add Polymer-supported Isocyanate resin.
-
To remove excess Pz-Im: Add Polymer-supported Trisamine resin.
-
Alternative HTS approach: If the assay tolerates imidazole, skip scavenging and dilute directly.
Step 5: Formatting for Screening
-
Centrifuge plate to pellet resin.
-
Transfer supernatant to a fresh 384-well assay plate (Echo compatible).
-
Dilute with assay buffer to desired screening concentration (typically 10 µM).
Part 3: Covalent Fragment Screening (Chemoproteomics)
Beyond synthesis, Pz-Im can be used directly as a probe to test if a target protein has a nucleophile capable of accepting the pyrazine moiety.
Principle
Incubate the target protein with Pz-Im. If a specific cysteine, lysine, or serine is positioned to attack the carbonyl, the protein will be covalently modified (+106.04 Da mass shift).
Protocol: Intact Protein Mass Spectrometry
-
Protein Prep: Dilute target protein to 5 µM in HEPES pH 7.5. Avoid Tris/Glycine buffers (nucleophilic amines).
-
Incubation: Add Pz-Im (50 µM, 10x excess) to protein.
-
Time Course: Incubate for 1 hour at RT.
-
Quench: Add 1% Formic Acid.
-
Analysis: Inject on LC-MS (Q-TOF or Orbitrap). Deconvolute spectra.
-
Hit: Mass shift of +106 Da (Pyrazine-CO adduct).
-
No Hit: Unmodified protein mass.
-
Part 4: Data Visualization & Logic
Workflow Logic Diagram
Caption: Logical flow for high-throughput parallel synthesis of pyrazine-carboxamide libraries.
Reactivity Profile Table
| Nucleophile Type | Reactivity with Pz-Im | Reaction Product | Application Note |
| Primary Amine ( | High | Stable Amide | Ideal for library synthesis. |
| Secondary Amine ( | Moderate | Stable Amide | Requires longer incubation or heat (40°C). |
| Alcohol ( | Low | Ester | Requires base catalyst (e.g., NaH, DBU). Unstable in plasma. |
| Thiol ( | High | Thioester | Reversible; useful for "native chemical ligation" type logic. |
| Water | Very Low | Pyrazine Carboxylic Acid | Slow hydrolysis; allows handling in open air for short periods. |
Part 5: Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Steric hindrance on the amine or moisture in the DMSO.
-
Solution: Increase temperature to 40°C or add a catalyst like HOAt (1-Hydroxy-7-azabenzotriazole).
-
-
Issue: Precipitation.
-
Cause: The product amide is insoluble.
-
Solution: Reduce concentration to 5 mM or switch solvent to NMP (N-methyl-2-pyrrolidone).
-
-
Issue: False Positives in Screen.
-
Cause: Residual imidazole inhibiting metalloenzymes (binds metals).
-
Solution: Ensure scavenger step is efficient, or run a counter-screen with imidazole alone to flag artifacts.
-
References
-
Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)". Angewandte Chemie International Edition, 1(7), 351-367. Link
-
Doležal, M. et al. (2009). "Pyrazinecarboxamide derivatives: Synthesis and antimycobacterial evaluation". European Journal of Medicinal Chemistry, 44(9), 3572-3580. Link
-
Bale, S. et al. (2019). "High-Throughput Synthesis of Substituted Pyrazines". Journal of Combinatorial Chemistry (ACS Combinatorial Science), 21(5), 345-352. Link
-
Backus, K. M. et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems". Nature, 534, 570–574. Link
Sources
Technical Application Note: Mechanistic Profiling of 2-(1H-Imidazole-1-carbonyl)pyrazine
A Covalent Acylating Probe for Serine Hydrolases
Executive Summary
This technical guide details the experimental characterization of 2-(1H-Imidazole-1-carbonyl)pyrazine (referred to herein as PICP ) as a covalent enzyme inhibitor. Unlike non-covalent competitive inhibitors, PICP belongs to the class of
The mechanism of action involves the transfer of the pyrazine-2-carbonyl moiety to a nucleophilic residue (Serine, Cysteine, or Lysine) within an enzyme's active site, releasing imidazole as a leaving group. This guide provides the protocols for synthesis handling, kinetic profiling (
Target Audience: Medicinal Chemists, Enzymologists, and Chemical Biology Researchers.
Chemical Identity & Mechanism of Action[1]
Compound: 2-(1H-Imidazole-1-carbonyl)pyrazine
Functional Class:
2.1 The "Warhead" Mechanism
PICP is designed as a "suicide substrate" or covalent modifier. The imidazole ring acts as a tunable leaving group, activating the carbonyl carbon for nucleophilic attack.
-
Recognition: The pyrazine core aligns within the enzyme's specificity pocket (S1 subsite).
-
Acylation: The catalytic nucleophile (Enz-Nu: Ser-OH or Cys-SH) attacks the carbonyl carbon.
-
Release: The tetrahedral intermediate collapses, expelling the imidazole.
-
Inhibition: The enzyme is now acylated (Pyrazine-CO-Enz). Depending on the stability of this acyl-enzyme complex, the inhibition is either transient (slow substrate) or irreversible .
2.2 Pathway Visualization
Figure 1: Mechanism of Action. The inhibitor (PICP) binds to the enzyme, leading to nucleophilic attack and formation of a stable acyl-enzyme adduct, releasing imidazole.
Experimental Protocols
Protocol A: Preparation and Handling of PICP
Critical Note:
-
Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMF. Avoid protic solvents (Methanol, Ethanol, Water) for stock preparation.
-
Stock Concentration: Prepare a 100 mM stock solution.
-
Calculation: MW of PICP ≈ 174.16 g/mol . Dissolve 1.74 mg in 100 µL anhydrous DMSO.
-
-
Storage: Aliquot into single-use vials, purge with Argon/Nitrogen, and store at -80°C.
-
QC Check: Verify integrity via LC-MS prior to assay. A peak at M+18 (hydrolysis product) indicates degradation.
Protocol B: Kinetic Profiling (
)
To validate PICP as a covalent inhibitor, one must measure time-dependent inhibition. Standard IC50 values are insufficient as they shift with incubation time.
Materials:
-
Target Enzyme (e.g., Recombinant FAAH or Chymotrypsin).
-
Chromogenic/Fluorogenic Substrate (e.g., AMC-based peptide).
-
Assay Buffer (HEPES pH 7.4, avoid DTT/Mercaptoethanol as they may react with the inhibitor).
Workflow:
-
Pre-Incubation:
-
Prepare a dilution series of PICP (e.g., 0, 0.1, 1, 10, 50, 100 µM) in Assay Buffer.
-
Add Enzyme to each inhibitor concentration.
-
Incubate for varying times (
): 0, 10, 20, 30, 60 minutes.
-
-
Reaction Initiation:
-
At each time point, transfer an aliquot to a plate containing a saturating concentration of Substrate (
). -
Immediately measure the initial velocity (
) of substrate hydrolysis (RFU/min).
-
-
Data Analysis:
-
Calculate the pseudo-first-order rate constant (
) for each inhibitor concentration using the decay equation: -
Plot
vs. [Inhibitor]. Fit to the hyperbolic equation to determine (affinity) and (reactivity):
-
Table 1: Kinetic Parameters Interpretation
| Parameter | Definition | Ideal Profile for PICP |
| Dissociation constant of the initial non-covalent complex. | Low µM range (indicates specific recognition of pyrazine). | |
| Maximum rate of covalent bond formation. | High ( | |
| Second-order rate constant (Efficiency). |
Protocol C: Mass Spectrometry Confirmation (Intact Protein LC-MS)
This is the "Gold Standard" for verifying the covalent mechanism.
Objective: Detect the mass shift corresponding to the pyrazine-2-carbonyl adduct.
-
Reaction: Incubate Enzyme (5 µM) with PICP (50 µM, 10x excess) for 60 min at RT.
-
Control: Incubate Enzyme with DMSO only.
-
Quench: Add 1% Formic Acid to stop the reaction.
-
Analysis: Inject onto a C4 Protein Column coupled to a Q-TOF or Orbitrap Mass Spectrometer. Deconvolute the spectra.
-
Expected Result:
-
Control Mass:
-
Treated Mass:
-
Calculation: Pyrazine-CO-Imidazole (174.16)
Loss of Imidazole (68.08) Net addition of Pyrazinoyl group (C H N O 107.03 - H from enzyme = 106.02).
-
3.1 Experimental Workflow Diagram
Figure 2: Integrated Workflow for Profiling PICP. Phase 1 ensures chemical integrity; Phase 2 establishes potency; Phase 3 confirms the covalent mechanism.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Inhibition observed | Hydrolysis of PICP in stock. | Prepare fresh stock in anhydrous DMSO. Verify by MS. |
| Non-linear kinetics | Substrate depletion or Enzyme instability. | Use |
| Mass Spec signal broad | Incomplete modification or non-specific acylation. | Titrate inhibitor concentration down. Non-specific acylation of surface Lysines occurs at high excess (>100x). |
References
-
Mechanism of N-Acyl Imidazoles: Anderson, G. W., & Paul, R. (1958). N,N'-Carbonyldiimidazole, a New Reagent for Peptide Synthesis. Journal of the American Chemical Society. Link
-
Covalent Serine Hydrolase Inhibitors: Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Link
-
Kinetic Analysis of Covalent Inhibitors: Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link
-
FAAH Inhibition by Acyl Heterocycles: Boger, D. L., et al. (2005). Design and Synthesis of
-Keto Heterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Link -
Pyrazine-Based Inhibitors: Lemos, A., et al. (2016). Imidazo[1,2-a]pyrazine derivatives as novel inhibitors of the VirB11 ATPase.[1][2] Bioorganic & Medicinal Chemistry.[3][2][4][5] Link(Note: Contextual reference for pyrazine scaffold utility).
Sources
- 1. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine|CAS 1864112-37-7 [benchchem.com]
- 4. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
developing antimicrobial agents from pyrazine compounds.
Application Note: Accelerating Antimicrobial Discovery – Pyrazine Scaffold Engineering & Validation
Abstract
The pyrazine nucleus (1,4-diazine) remains a "privileged scaffold" in medicinal chemistry due to its ability to mimic peptide bonds and participate in diverse hydrogen bonding interactions. While Pyrazinamide (PZA) is a cornerstone of tuberculosis therapy, emerging resistance necessitates the development of next-generation pyrazine derivatives. This guide provides a rational workflow for designing, synthesizing, and validating pyrazine-based antimicrobial agents, moving beyond simple screening to mechanistic understanding (e.g., FtsZ inhibition, membrane disruption).
Part 1: Rational Design & Structure-Activity Relationship (SAR)
Effective antimicrobial development requires moving away from "spray-and-pray" synthesis toward rational design. The pyrazine ring acts as the core pharmacophore, but its efficacy is dictated by the substituents at the C-2, C-3, C-5, and C-6 positions.
The "Warhead" Strategy
-
C-2 Functionalization (The Anchor):
-
Carbohydrazide/Carboxamide Linkers: These are critical for extending the molecule to interact with secondary pockets in bacterial enzymes (e.g., GlcN-6-P synthase). The hydrazone linkage (
) is particularly effective because it adds rigidity and an additional hydrogen bond donor/acceptor site. -
Mechanism: These linkers often facilitate the chelation of metal ions essential for bacterial metalloenzymes.
-
-
C-5/C-6 Substitution (Lipophilicity Tuning):
-
Halogens (Cl, Br): Introducing electron-withdrawing groups here increases the lipophilicity (LogP), enhancing penetration through the waxy cell wall of Mycobacterium tuberculosis or the outer membrane of Gram-negative bacteria like P. aeruginosa.
-
Piperazine Fusions: Fusing a piperazine ring often improves solubility and pharmacokinetic profiles, reducing host toxicity.
-
Table 1: SAR Optimization Matrix for Pyrazine Derivatives
| Structural Zone | Modification | Intended Effect | Target Organism Focus |
| Pyrazine Core | N-Oxidation | Increase polarity; Prodrug activation potential | M. tuberculosis |
| C-2 Position | Hydrazone linkage | Target binding affinity (H-bonding) | S. aureus, E. coli |
| C-5 Position | Chlorine/Bromine | Enhance membrane permeability (LogP increase) | Gram-negatives |
| C-6 Position | Methyl/Ethyl | Steric hindrance to prevent rapid metabolism | General |
Part 2: Synthesis Workflow (Modular Protocol)
Note: This protocol focuses on the condensation of pyrazine-2-carbohydrazide with substituted aldehydes, a high-yield pathway for generating diverse libraries.
Protocol 1: Microwave-Assisted Synthesis of Pyrazine Hydrazones
Objective: Rapid generation of a Schiff base library with minimal purification requirements.
Reagents:
-
Pyrazine-2-carbohydrazide (1.0 equiv)
-
Substituted Aromatic Aldehyde (1.1 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of pyrazine-2-carbohydrazide in 10 mL of absolute ethanol in a microwave-safe reaction vial.
-
Addition: Add 1.1 mmol of the selected aromatic aldehyde (e.g., 4-nitrobenzaldehyde for enhanced activity).
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Irradiation: Seal the vial and irradiate in a microwave synthesizer at 80°C for 5–10 minutes (Power: 150W).
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The product usually precipitates as a solid.
-
-
Isolation: Cool to room temperature. Filter the precipitate under vacuum.
-
Purification: Recrystallize from hot ethanol.
-
Validation: Confirm structure via
-NMR (Look for the singlet imine proton around 8.0–8.5 ppm).
-
Part 3: Antimicrobial Screening Protocols
Do not rely solely on disk diffusion. Microbroth dilution is the gold standard for determining potency (MIC).
Protocol 2: High-Throughput MIC Determination (Resazurin Assay)
Principle: Resazurin (Alamar Blue) is a redox indicator. Viable bacteria reduce blue resazurin to pink resorufin. This colorimetric shift allows for precise endpoint determination.
Materials:
-
96-well flat-bottom microtiter plates.
-
Standardized Inoculum:
CFU/mL (0.5 McFarland diluted 1:100). -
Resazurin solution (0.015% w/v in sterile PBS).
Workflow:
-
Compound Preparation: Dissolve pyrazine derivatives in DMSO to a stock of 10 mg/mL.
-
Serial Dilution:
-
Add 100 µL of MHB to columns 2–12 of the 96-well plate.
-
Add 200 µL of test compound (diluted to starting concentration, e.g., 512 µg/mL) to column 1.
-
Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.
-
Result: Two-fold dilution series (e.g., 512 to 1 µg/mL).
-
-
Controls (Critical):
-
Column 11 (Growth Control): MHB + Bacteria + DMSO (no drug).
-
Column 12 (Sterility Control): MHB only (no bacteria, no drug).
-
-
Inoculation: Add 100 µL of the standardized bacterial suspension to wells in columns 1–11.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Visualization: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.
Part 4: Mechanistic Validation & Visualization
To publish high-impact work, you must propose a Mechanism of Action (MOA). Recent literature suggests pyrazine derivatives often target FtsZ (bacterial cell division protein) or GlcN-6-P synthase (cell wall biosynthesis).
Diagram 1: Mechanism of Action (Pyrazine Pathways)
Caption: Putative mechanisms of pyrazine derivatives disrupting bacterial cell division (FtsZ), cell wall synthesis, or bioenergetics.
Part 5: Safety Profiling (Selectivity Index)
A potent antibiotic is useless if it lyses human cells. The Selectivity Index (SI) is calculated as
Protocol 3: Hemolysis Assay (Red Blood Cell Toxicity)
Objective: Quantify membrane damage to mammalian cells.
-
Preparation: Wash fresh sheep/human RBCs with PBS (pH 7.4) three times. Resuspend to 2% hematocrit.
-
Incubation: Mix 100 µL of RBC suspension with 100 µL of test compound (at
MIC). -
Controls:
-
Positive (100% Lysis): 1% Triton X-100.
-
Negative (0% Lysis): PBS vehicle.
-
-
Duration: Incubate at 37°C for 1 hour.
-
Measurement: Centrifuge at 1000g for 5 mins. Transfer supernatant to a fresh plate. Measure absorbance at 540 nm (Hemoglobin release).
-
Calculation:
Part 6: Experimental Workflow Summary
Caption: Iterative workflow for developing pyrazine antimicrobials, from scaffold design to lead candidate selection.
References
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives. Journal of Young Pharmacists. (2009). Describes the foundational condensation protocols for pyrazine hydrazones.
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Details coupling reagents (T3P) and molecular docking to GlcN-6-P synthase.[3]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. (2023). Highlights the potency of fused pyrazine systems (Compound 2e) against S. aureus.[4]
-
Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives. Green Chemistry. (2022). Provides protocols for green synthesis in eutectic media.
-
Application Notes and Protocols for Developing Antibacterial Agents Using the Pyrazine Scaffold. BenchChem Technical Guides. (2025). General reference for microbroth dilution and handling of pyrazine libraries.
Sources
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and materials science industries.[1][2] This nitrogen-rich bicyclic system is a structural analog of purines, allowing it to interact with a wide array of biological targets.[2] Consequently, derivatives of imidazo[1,2-a]pyrazine have demonstrated a broad spectrum of pharmacological activities, including anticancer,[2][3] anti-inflammatory, antibacterial, and phosphodiesterase inhibitory properties.[2] Recent research has also highlighted their potential as ENPP1 inhibitors for cancer immunotherapy and as Hsp90 inhibitors.[4][5] Beyond their medicinal applications, these compounds can exhibit interesting photophysical properties, making them valuable for materials science research.[3][6]
This comprehensive guide provides detailed protocols for the synthesis of imidazo[1,2-a]pyrazine derivatives, focusing on modern, efficient, and scalable methodologies. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Strategic Approaches to the Imidazo[1,2-a]pyrazine Core
The construction of the imidazo[1,2-a]pyrazine ring system can be broadly categorized into several effective strategies. The choice of method often depends on the desired substitution pattern, available starting materials, and required scale. The two most prominent and versatile approaches are the multicomponent Groebke-Blackburn-Bienzurné (GBB) reaction and the classical condensation of 2-aminopyrazines with α-halocarbonyl compounds.
I. The Groebke-Blackburn-Bienzurné (GBB) Three-Component Reaction: A Modern Powerhouse
The GBB reaction is a one-pot, three-component condensation that has become a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives due to its operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity.[7][8] This reaction involves the facile assembly of a 2-aminopyrazine, an aldehyde, and an isocyanide.[7][9]
Mechanism and Rationale:
The reaction is typically catalyzed by a Lewis or Brønsted acid.[8] The proposed mechanism commences with the acid-catalyzed condensation of the 2-aminopyrazine and the aldehyde to form an iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium carbon, followed by an intramolecular cyclization and subsequent rearomatization to yield the final 3-aminoimidazo[1,2-a]pyrazine product. The use of a catalyst is crucial for activating the aldehyde and promoting the formation of the key iminium intermediate.[8]
Diagram: Proposed Mechanism of the Groebke-Blackburn-Bienzurné Reaction
Caption: A simplified representation of the GBB reaction mechanism.
Protocol 1: Iodine-Catalyzed GBB Synthesis of 3-Aminoimidazo[1,2-a]pyrazines
This protocol is adapted from an efficient iodine-catalyzed method that proceeds at room temperature, offering a cost-effective and environmentally benign option.[3][6]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (for a 1 mmol scale) | Moles |
| Substituted 2-aminopyrazine | Varies | 1.0 mmol | 1.0 |
| Aromatic aldehyde | Varies | 1.0 mmol | 1.0 |
| Isocyanide (e.g., tert-butyl isocyanide) | Varies | 1.2 mmol | 1.2 |
| Iodine (I₂) | 253.81 g/mol | 25.4 mg | 0.1 mmol (10 mol%) |
| Dichloromethane (DCM) | 84.93 g/mol | 5 mL | - |
| Methanol (MeOH) | 32.04 g/mol | 2 mL | - |
Procedure:
-
To a clean, dry round-bottom flask, add the substituted 2-aminopyrazine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and iodine (0.1 mmol).
-
Add a solvent mixture of DCM (5 mL) and MeOH (2 mL).
-
Stir the mixture at room temperature for 5-10 minutes until the reactants are fully dissolved.
-
Add the isocyanide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically in the range of 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 3-aminoimidazo[1,2-a]pyrazine derivative.
Protocol 2: Microwave-Assisted GBB Synthesis
Microwave irradiation can significantly accelerate the GBB reaction, often leading to higher yields in shorter reaction times.[10][11] This protocol is based on a scandium triflate-catalyzed, microwave-assisted procedure.[10]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (for a 1 mmol scale) | Moles |
| Substituted 2-aminopyrazine | Varies | 1.1 mmol | 1.1 |
| Aldehyde | Varies | 1.0 mmol | 1.0 |
| Isocyanide | Varies | 1.2 mmol | 1.2 |
| Scandium(III) triflate (Sc(OTf)₃) | 492.17 g/mol | 24.6 mg | 0.05 mmol (5 mol%) |
| Dichloromethane (DCM) | 84.93 g/mol | 3 mL | - |
| Methanol (MeOH) | 32.04 g/mol | 1 mL | - |
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), 2-aminopyrazine (1.1 mmol), isocyanide (1.2 mmol), and scandium triflate (0.05 mmol).
-
Add a 3:1 mixture of DCM/MeOH (4 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 150 °C for 10-15 minutes.
-
After cooling to room temperature, the product may precipitate. If so, filter the solid, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to obtain the desired product.
Troubleshooting and Key Considerations for the GBB Reaction:
-
Choice of Catalyst: While iodine is a mild and inexpensive Lewis acid, other catalysts like scandium triflate or yttrium triflate can be more effective for less reactive substrates.[4][8][10]
-
Solvent System: A mixture of a non-polar solvent like DCM and a protic solvent like methanol is often optimal. Methanol can help in the formation of the iminium intermediate.
-
Aldehyde Reactivity: Electron-deficient aldehydes tend to react faster due to the increased electrophilicity of the carbonyl carbon.
-
Purification: The polarity of the final product can vary significantly based on the substituents. A careful selection of the TLC and column chromatography eluent system is crucial for successful purification.
Diagram: General Experimental Workflow for Imidazo[1,2-a]pyrazine Synthesis
Caption: A generalized workflow for the synthesis and purification of imidazo[1,2-a]pyrazine derivatives.
II. Classical Condensation with α-Halocarbonyl Compounds
This traditional and robust method involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, such as an α-bromoketone.[12][13] This approach is particularly useful for synthesizing imidazo[1,2-a]pyrazines with substitution at the 2-position.
Mechanism and Rationale:
The reaction proceeds via an initial Sₙ2 reaction where the more nucleophilic endocyclic nitrogen of the 2-aminopyrazine attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring system. The regioselectivity of the initial alkylation is a key factor, with the endocyclic nitrogen being more nucleophilic than the exocyclic amino group.[13]
Protocol 3: Catalyst-Free, Microwave-Assisted Synthesis in a Green Solvent
This modern iteration of the classical condensation avoids the need for a catalyst and utilizes an environmentally benign solvent system, making it an attractive and efficient method.[12]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (for a 1 mmol scale) | Moles |
| Substituted 2-aminopyrazine | Varies | 1.0 mmol | 1.0 |
| α-Bromoketone | Varies | 1.1 mmol | 1.1 |
| Isopropanol (IPA) | 60.10 g/mol | 2 mL | - |
| Water (H₂O) | 18.02 g/mol | 2 mL | - |
Procedure:
-
In a microwave-safe reaction vessel, dissolve the 2-aminopyrazine (1.0 mmol) and the α-bromoketone (1.1 mmol) in a 1:1 mixture of IPA and water (4 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 100-120 °C for 20-30 minutes.
-
After cooling to room temperature, add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the hydrobromic acid formed during the reaction.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) or by recrystallization to yield the pure 2-substituted imidazo[1,2-a]pyrazine.
Comparative Summary of Synthetic Protocols:
| Feature | Protocol 1 (GBB - Iodine) | Protocol 2 (GBB - Microwave) | Protocol 3 (Condensation - Microwave) |
| Reaction Type | Three-component | Three-component | Two-component |
| Key Reactants | 2-aminopyrazine, aldehyde, isocyanide | 2-aminopyrazine, aldehyde, isocyanide | 2-aminopyrazine, α-bromoketone |
| Substitution Pattern | 3-Amino-substituted | 3-Amino-substituted | 2-Substituted |
| Conditions | Room temperature | 150 °C, Microwave | 100-120 °C, Microwave |
| Catalyst | Iodine (I₂) | Scandium triflate (Sc(OTf)₃) | Catalyst-free |
| Advantages | Mild conditions, cost-effective | Rapid, high yields | Simple, catalyst-free, green solvent |
| Disadvantages | Longer reaction times than microwave | Requires specialized equipment | Limited to 2-substitution |
Conclusion and Future Perspectives
The synthetic routes to imidazo[1,2-a]pyrazine derivatives have evolved significantly, with modern methodologies like the GBB reaction and microwave-assisted protocols offering rapid and efficient access to a wide range of analogs.[1] The choice of synthetic strategy should be guided by the desired substitution pattern and the available resources. The operational simplicity and diversity-generating potential of the GBB reaction make it particularly attractive for the construction of compound libraries for drug discovery screening.[7][10] Conversely, the classical condensation with α-halocarbonyls remains a reliable method for accessing 2-substituted derivatives. As the importance of the imidazo[1,2-a]pyrazine scaffold in medicinal chemistry continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will remain an active area of research.
References
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439–36454.
- Lin, X., & Zhang, W. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 3, 27.
- Reddy, T. R., & Kumar, A. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Spitzer, W. A., & Wos, J. A. (2013). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
- Biradar, J. S., Bhovi, M. G., & Sasidhar, B. S. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454.
- Calderón-Rangel, D., Corona-Díaz, A., & Gámez-Montaño, R. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ECSOC.
- Rodríguez, J. C., Maldonado, R. A., Ramírez-García, G., Díaz Cervantes, E., & de la Cruz, F. N. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry, 57(5), 2135-2146.
- Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
- Zarathe-Hernández, C., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(22), 4169.
- Kumar, A., & Singh, P. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(33), 6449-6466.
- S, S., & G, S. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc.
- Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(17), 3148.
- Kim, J., et al. (2015). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 13(24), 6852-6860.
- Wang, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
- Groebke, K., Weber, L., & Mehlin, F. (1998).
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- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
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application of 2-(1H-Imidazole-1-carbonyl)pyrazine in cancer research.
An in-depth guide for researchers, scientists, and drug development professionals on the application of imidazo[1,2-a]pyrazine derivatives in cancer research.
Introduction: The Emergence of Imidazo[1,2-a]pyrazines in Oncology
The landscape of cancer therapy is continually evolving, driven by the urgent need for more effective and less toxic treatments. A significant challenge in oncology is the development of drug resistance and the severe side effects associated with conventional chemotherapy.[1] This has spurred the exploration of novel molecular scaffolds with therapeutic potential. Among these, the imidazo[1,2-a]pyrazine core structure has garnered considerable attention as a versatile and promising scaffold in the design of new anticancer agents.[2]
Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1] Their rigid, planar structure allows them to effectively interact with various biological targets, particularly the ATP-binding pockets of protein kinases, which are often dysregulated in cancer. This guide provides a comprehensive overview of the application of imidazo[1,2-a]pyrazine derivatives in cancer research, focusing on their mechanisms of action, and providing detailed protocols for their evaluation.
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer effects of imidazo[1,2-a]pyrazine derivatives are primarily attributed to their ability to inhibit key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of Cyclin-Dependent Kinases (CDKs)
One of the most well-documented mechanisms of action for this class of compounds is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9.[3] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle and transcription. CDK9, in complex with its regulatory partner cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb is essential for the transcription of a wide range of genes, including many that are involved in cell growth and survival, such as the anti-apoptotic protein MCL-1.
By inhibiting CDK9, imidazo[1,2-a]pyrazine derivatives can effectively block transcription, leading to a decrease in the levels of short-lived anti-apoptotic proteins and ultimately inducing apoptosis in cancer cells.[3] The cytotoxic effect of these inhibitors has been shown to be correlated with their inhibitory activity against CDK9.[3]
Inhibition of Aurora Kinases
Aurora kinases (A and B) are another important family of serine/threonine kinases that are key regulators of mitosis.[4] Overexpression of Aurora kinases is common in many human cancers and is associated with genomic instability and poor prognosis. Imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of both Aurora A and Aurora B kinases.[4] Inhibition of these kinases disrupts the mitotic process, leading to defects in chromosome segregation and ultimately cell death.
Induction of Apoptosis and Cell Cycle Arrest
A downstream consequence of the inhibition of key kinases by imidazo[1,2-a]pyrazine derivatives is the induction of programmed cell death (apoptosis) and cell cycle arrest. Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways, evidenced by the cleavage of PARP and the activation of caspases 3, 7, 8, and 9.[5] Furthermore, they can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from completing cell division.[6][7] The tumor suppressor protein p53 and the cell cycle inhibitor p21 have been identified as key players in mediating these effects.[6][7]
Visualizing the Mechanism of Action
The following diagram illustrates the key signaling pathways targeted by imidazo[1,2-a]pyrazine derivatives in cancer cells.
Caption: Mechanism of action of imidazo[1,2-a]pyrazine derivatives.
Application Notes and Protocols
The following section provides detailed protocols for the in vitro evaluation of imidazo[1,2-a]pyrazine derivatives.
In Vitro Cytotoxicity and Cell Viability (MTT Assay)
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine derivative in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony. It is a measure of long-term cell survival and proliferation after treatment.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine derivative for 24 hours.
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-2 weeks, or until visible colonies are formed.
-
Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group.
Cell Migration Assay (Scratch Assay)
This assay is used to study cell migration and wound healing.
Protocol:
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Creating the "Scratch": Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Compound Treatment: Wash the cells with PBS to remove dislodged cells and then add fresh medium containing the imidazo[1,2-a]pyrazine derivative at a non-lethal concentration.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Analysis of Apoptosis and Cell Cycle Proteins (Western Blot)
Western blotting is used to detect specific proteins in a cell lysate. This is crucial for understanding the molecular mechanisms of drug action.
Protocol:
-
Cell Lysis: Treat cells with the imidazo[1,2-a]pyrazine derivative for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspases, Bax, Bcl-2, p53, p21, and a loading control like β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the in vitro evaluation of imidazo[1,2-a]pyrazine derivatives.
Caption: In vitro evaluation workflow.
Quantitative Data Summary
The following table summarizes the reported IC50 values of some imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3c | MCF7 (Breast) | 6.66 (average of 3 cell lines) | [3] |
| HCT116 (Colorectal) | [3] | ||
| K652 (Leukemia) | [3] | ||
| Compound 12b | Hep-2 (Laryngeal) | 11 | [1][8] |
| HepG2 (Liver) | 13 | [1][8] | |
| MCF-7 (Breast) | 11 | [1][8] | |
| A375 (Melanoma) | 11 | [1][8] | |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 (range for 3 compounds) | [6] |
| WM115 (Melanoma) | [6] | ||
| HeLa (Cervical) | [6] | ||
| Diarylurea Derivative 15d | A375P (Melanoma) | < 0.06 | [9] |
| Diarylurea Derivative 17e | A375P (Melanoma) | < 0.06 | [9] |
| Diarylurea Derivative 18c | A375P (Melanoma) | < 0.06 | [9] |
| Diarylurea Derivative 18h | A375P (Melanoma) | < 0.06 | [9] |
| Diarylurea Derivative 18i | A375P (Melanoma) | < 0.06 | [9] |
In Vivo Evaluation
Promising imidazo[1,2-a]pyrazine derivatives identified through in vitro screening can be further evaluated in vivo using animal models, such as mouse xenograft models.[4] In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is assessed. While detailed protocols for in vivo studies are beyond the scope of this guide, the general principle involves administering the compound to the tumor-bearing mice and monitoring tumor volume over time.
Conclusion
Imidazo[1,2-a]pyrazine derivatives represent a highly promising class of compounds in the field of cancer research. Their ability to target key cancer-related kinases like CDKs and Aurora kinases, and to induce apoptosis and cell cycle arrest, makes them attractive candidates for further development. The protocols and information provided in this guide offer a solid foundation for researchers to explore the anticancer potential of this versatile chemical scaffold.
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. 8
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC. 3
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. 1
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed.
-
Synthesis and anticancer studies of novel benzimidazole/benzoxazole-pyrazine derivatives. arkat usa. 2
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. 6
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. 9
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate.
-
Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. PubMed. 4
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. 5
-
Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. ResearchGate. 7
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(1H-Imidazole-1-carbonyl)pyrazine Synthesis
Current Status: Operational Topic: Yield Optimization & Troubleshooting for Acyl Imidazole Formation Target Molecule: 2-(1H-Imidazole-1-carbonyl)pyrazine (Active Intermediate for Favipiravir/T-705)
Executive Summary & Core Chemistry
The Objective: Synthesize 2-(1H-Imidazole-1-carbonyl)pyrazine via the activation of Pyrazine-2-carboxylic acid using 1,1'-Carbonyldiimidazole (CDI).
The Challenge: This acyl imidazole is a high-energy "activated amide." It is thermodynamically unstable toward hydrolysis (moisture sensitivity) and kinetically sensitive to thermal decomposition. Yield optimization relies on strict moisture exclusion , complete decarboxylation , and solubility management .
Reaction Mechanism (The "Engine Room")
Understanding the mechanism is the first step to troubleshooting. The reaction proceeds through a mixed anhydride intermediate before releasing CO₂ to form the stable acyl imidazole.
Figure 1: Reaction pathway showing the critical decarboxylation step and the vulnerability to moisture.
The "Golden Batch" Protocol
Note: This protocol is designed for high-yield conversion (>95%) suitable for in-situ use or isolation.
Materials & Stoichiometry
| Component | Equiv. | Role | Critical Quality Attribute (CQA) |
| Pyrazine-2-carboxylic acid | 1.0 | Substrate | Dryness (<0.5% water content). |
| CDI (1,1'-Carbonyldiimidazole) | 1.1 - 1.2 | Activator | Must be white/crystalline. Yellow/waxy CDI indicates hydrolysis. |
| DMF (Anhydrous) | 5-10 Vol | Solvent | Water content <50 ppm. Pyrazine acid has poor solubility in THF/DCM. |
Step-by-Step Procedure
-
System Prep: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen flow.
-
Solvation: Charge Pyrazine-2-carboxylic acid (1.0 eq) and anhydrous DMF. Stir at Room Temperature (RT). Note: The acid may not fully dissolve yet.
-
Activation (The Critical Step):
-
Add CDI (1.1 eq) portion-wise over 15 minutes.
-
Observation: Vigorous gas evolution (CO₂) will occur.[1]
-
Troubleshooting: If no gas evolves, your CDI is dead or the solvent is wet.
-
-
Decarboxylation Drive:
-
Stir at RT for 1 hour , then heat to 45–50°C for 1–2 hours .
-
Why? Heat ensures the breakdown of the mixed anhydride intermediate into the final acyl imidazole.
-
-
Completion Check:
-
Take an aliquot. Quench with methanol immediately.
-
Run HPLC/TLC. You should see the methyl ester (formed from the quench) and no starting acid.
-
Note: You cannot analyze the acyl imidazole directly on reverse-phase HPLC easily as it hydrolyzes. The methyl ester is the surrogate marker.
-
Troubleshooting & Optimization Matrix
Diagnostic Flowchart: Low Yield Investigation
Figure 2: Step-by-step logic to diagnose reaction failure.
Common Failure Modes & Fixes
| Symptom | Probable Cause | Corrective Action |
| Sluggish Reaction | Old CDI (Hydrolyzed to imidazole). | Verify Reagent: CDI must be a free-flowing white powder. If it smells strongly of amine or is caked, discard it. |
| Starting Material Remains | Incomplete Decarboxylation. | Thermal Push: The mixed anhydride intermediate is stable at RT. Increase temp to 50°C to drive CO₂ release. |
| Product Reverts to Acid | Moisture ingress. | Drying: Use 4Å molecular sieves in the DMF 24h prior. Ensure inert atmosphere (N₂/Ar). |
| Precipitate in Flask | Imidazole byproduct crystallization. | Solvent Check: This is often normal in non-polar solvents (THF), but in DMF, the mixture usually stays clear. If isolating, this can be filtered off.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: Can I isolate the 2-(1H-Imidazole-1-carbonyl)pyrazine solid?
-
Answer: Yes, but it is difficult. The compound is hydrolytically unstable.
-
Method: If using THF (if solubility permits), the byproduct (imidazole) often precipitates. Filter it. Then, concentrate the filtrate under high vacuum strictly excluding moisture. Addition of anhydrous hexane can precipitate the acyl imidazole.
-
Recommendation: For most applications (like Favipiravir synthesis), use it in situ . The isolated solid degrades rapidly in air.
Q2: Why use DMF instead of DCM or THF?
-
Answer: Pyrazine-2-carboxylic acid has very poor solubility in DCM and limited solubility in THF. DMF or DMSO ensures the acid is in solution to react with CDI. If you must use THF, expect a slurry-to-slurry reaction which requires longer times and vigorous mechanical stirring.
Q3: How do I monitor the reaction if the product hydrolyzes on TLC?
-
Answer: Do not spot the reaction mixture directly.
-
The Methanol Quench Method: Take 50 µL of reaction mix
add to 200 µL dry Methanol. -
Wait 5 mins.
-
Run TLC/HPLC looking for Methyl pyrazine-2-carboxylate .
-
If you see the Methyl ester, your acyl imidazole was formed. If you see the Acid, the reaction failed.
-
Q4: Is the CO₂ evolution dangerous?
-
Answer: On a small scale (<10g), it is manageable. On a process scale (>1kg), the gas evolution is roughly 140L per kg of CDI.
-
Safety: Add CDI in portions (5-10 batches) to control the off-gassing rate and prevent foam-over.
References & Authority
-
Favipiravir Process Chemistry:
-
Title: "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19."[4]
-
Context: Describes the downstream use of activated pyrazine intermediates.
-
Source:
-
-
CDI Activation Mechanisms:
-
Pyrazine Carboxylic Acid Derivatives:
-
Title: "Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives."
-
Context: Details on esterification and amidation of pyrazine-2-carboxylic acid, highlighting solubility and reactivity profiles.
-
Source:
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Pyrazine-2-carboxylic acid, CDI, and DMF before handling. CDI is a sensitizer and releases CO₂; ensure proper ventilation.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
Technical Support Center: Synthesis and Purification of 2-(1H-Imidazole-1-carbonyl)pyrazine
Welcome to the technical support center for the synthesis and purification of 2-(1H-Imidazole-1-carbonyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your experimental workflow, improve product purity, and understand the underlying chemical principles.
I. Troubleshooting Guide: Enhancing the Purity of 2-(1H-Imidazole-1-carbonyl)pyrazine
This section addresses common issues encountered during the synthesis and purification of 2-(1H-Imidazole-1-carbonyl)pyrazine, offering explanations and actionable solutions.
Issue 1: Presence of Unreacted Starting Materials in the Crude Product
Question: My post-synthesis analysis (TLC, LC-MS) indicates the presence of significant amounts of unreacted 2-pyrazinecarboxylic acid and/or 1,1'-carbonyldiimidazole (CDI). What are the likely causes and how can I resolve this?
Answer:
The presence of unreacted starting materials is a common issue that typically points to incomplete reaction. The synthesis of 2-(1H-Imidazole-1-carbonyl)pyrazine involves the activation of 2-pyrazinecarboxylic acid with a coupling agent like CDI. Several factors can influence the efficiency of this reaction.
Causality and Solutions:
-
Suboptimal Reaction Conditions: The reaction kinetics are sensitive to temperature and time. Ensure the reaction is carried out at an appropriate temperature, often room temperature, for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[1]
-
Stoichiometry of Reagents: An incorrect molar ratio of reactants can lead to incomplete conversion. While a 1:1 molar ratio is theoretically required, a slight excess of the activating agent (CDI) can sometimes be beneficial to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
-
Solvent Purity: The presence of moisture or other reactive impurities in the solvent can consume the activating agent, preventing the complete conversion of the carboxylic acid. Always use anhydrous solvents for this reaction.
Workflow for Optimization:
Sources
troubleshooting 2-(1H-Imidazole-1-carbonyl)pyrazine crystallization
Technical Support Center: 2-(1H-Imidazole-1-carbonyl)pyrazine
Topic: Troubleshooting Crystallization & Isolation Ticket ID: CRY-PYR-002 Status: Open Assigned Scientist: Senior Application Specialist[1]
Executive Summary
2-(1H-Imidazole-1-carbonyl)pyrazine is a highly reactive N-acyl imidazole (azolide) intermediate, typically generated via the reaction of pyrazine-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI).[1]
Critical Warning: This compound is moisture-sensitive .[1][2] The carbonyl-imidazole bond is electronically activated, making it susceptible to rapid hydrolysis by atmospheric moisture or wet solvents.[1] The majority of crystallization failures (oiling out, decomposition, low yield) stem from the inadvertent formation of pyrazine-2-carboxylic acid or imidazole impurities.
This guide provides a self-validating workflow to distinguish between phase separation issues ("oiling out") and chemical degradation.
Part 1: The "Oiling Out" Phenomenon
User Complaint: "The solution turns cloudy and deposits a viscous oil at the bottom of the flask instead of crystals."
Root Cause Analysis
This is a Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the metastable zone width (MSZW) is too narrow or when the compound's melting point is depressed below the solvent's boiling point due to impurities (specifically imidazole or hydrolysis byproducts).
Diagnostic Protocol
-
The "Cloud Point" Test: Reheat the mixture until the oil dissolves. Cool very slowly. If it oils out at the same temperature, your solvent polarity is likely too high.
-
NMR Validation: Take a small aliquot of the oil, dissolve in CDCl₃ (dry), and check for the characteristic pyrazine protons. If you see broad peaks or shifts corresponding to the carboxylic acid (approx. 8.7–9.3 ppm range), the oil is a degradation product, not the target.
Remedial Action: The Three-Stage Fix
| Method | Protocol | Why it works |
| 1. Solvent Swap | Switch from pure DCM to DCM:Ether (3:1) or THF:Hexane . | Reduces the solubility gap.[3] Non-polar anti-solvents (Ether/Hexane) force the lattice to form before the oil phase. |
| 2. Seeding | Add <1 mg of pure seed crystal at the first sign of turbidity. | Bypasses the nucleation energy barrier, favoring solid growth over liquid separation. |
| 3. Temperature Cycling | Heat to dissolve oil | "Ostwald Ripening" consumes the amorphous oil droplets to feed the thermodynamically stable crystal lattice. |
Part 2: Hydrolysis & Chemical Integrity
User Complaint: "My solid has a higher melting point than expected, or I see white precipitate that isn't reacting in the next step."
Mechanism of Failure
Water attacks the carbonyl carbon, breaking the C-N bond. This reverts the molecule to the starting material (Pyrazine-2-carboxylic acid) and imidazole.[1]
Visualizing the Degradation Pathway:
Figure 1: The hydrolysis mechanism. Note that Pyrazine-2-carboxylic acid is often less soluble in organic solvents than the target, leading to false-positive precipitation.[1]
Prevention Strategy
-
Solvent Drying: All solvents (DCM, THF) must be dried over molecular sieves (3Å or 4Å) for at least 24 hours.
-
Glassware: Flame-dry or oven-dry all flasks.[1]
-
Atmosphere: Perform crystallization under a positive pressure of Nitrogen or Argon.
Part 3: Validated Crystallization Workflow
Do not rely on standard "recrystallization."[1][4] Use this Precipitation-Driven Purification method designed for moisture-sensitive azolides.[1]
Step-by-Step Protocol
-
Dissolution (The "Good" Solvent):
-
Dissolve the crude solid in the minimum amount of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature.
-
Note: If the solution is cloudy at RT, filter it immediately under nitrogen. The solid is likely the urea byproduct from CDI or the carboxylic acid.
-
-
Anti-Solvent Addition:
-
The "Sleep" Phase:
-
Isolation:
-
Filter quickly through a sintered glass funnel under a blanket of nitrogen.
-
Wash with cold, anhydrous ether.
-
Dry in vacuo immediately.[1]
-
Part 4: Troubleshooting Decision Tree
Follow this logic flow to resolve experimental failures.
Figure 2: Decision tree for troubleshooting the crystallization of 2-(1H-Imidazole-1-carbonyl)pyrazine.
FAQ: Frequently Asked Questions
Q: Can I use ethanol or methanol for crystallization? A: Absolutely not. Alcohols are nucleophiles.[1] They will react with the acyl imidazole to form the corresponding ethyl/methyl ester (Pyrazine-2-carboxylic acid ethyl ester) and release imidazole.[1] You must use aprotic solvents (DCM, THF, Toluene, Ether).
Q: The literature says to wash with water to remove imidazole. Should I? A: Only if the reaction is complete and you perform a rapid, cold wash (ice water, <30 seconds) followed by immediate drying over MgSO₄. However, for the crystallization step itself, water must be excluded. If you have excess imidazole, it is better removed by trituration with anhydrous ether (imidazole is soluble in ether; the product is less so).
Q: What is the expected melting point? A: While specific literature values vary by purity, N-acyl imidazoles generally melt lower than their parent acids.[1]
-
Pyrazine-2-carboxylic acid MP: ~225°C (Decomposes).[1]
-
Target (Acyl Imidazole): Likely <150°C.[1]
-
Test: If your solid doesn't melt until >200°C, you have hydrolyzed your product back to the acid.
References
-
Armstrong, A. (2001). N-Acylimidazoles in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis.
-
Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides).[1] Angewandte Chemie International Edition, 1(7), 351–367.
-
PubChem. (n.d.).[1] Pyrazine-2-carboxylic acid.[1][5] National Library of Medicine.[1]
-
BenchChem. (2025).[1] Technical Support Center: Crystallization Troubleshooting.
Sources
side reactions in the synthesis of 2-(1H-Imidazole-1-carbonyl)pyrazine
Technical Support Center: Synthesis of 2-(1H-Imidazole-1-carbonyl)pyrazine
Case ID: PYR-CDI-001 Status: Active Responsible Officer: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization
Executive Summary & Reaction Logic
You are synthesizing 2-(1H-Imidazole-1-carbonyl)pyrazine (also known as N-pyrazinoyl imidazole), a highly reactive acyl imidazole intermediate used primarily to activate pyrazine-2-carboxylic acid for nucleophilic attack (e.g., amidation or esterification).
The synthesis relies on the reaction between Pyrazine-2-carboxylic acid and 1,1'-Carbonyldiimidazole (CDI) .[1] While conceptually simple, this pathway is plagued by moisture sensitivity and stoichiometric pitfalls that lead to specific side products.
The Golden Rule: The purity of your final acyl imidazole is dictated almost entirely by the anhydrous integrity of your solvent system and the stoichiometric precision of CDI handling.
Critical Reaction Pathways & Side Products
The following diagram maps the main reaction against the three most common failure modes: Hydrolysis , Anhydride Formation , and Oligomerization .
Figure 1: Mechanistic pathway showing the target synthesis (Green) versus competitive side reactions (Red/Yellow) driven by moisture and stoichiometry errors.
Troubleshooting Guide
Issue 1: Reversion to Starting Material (Hydrolysis)
Symptom: LC-MS shows a dominant peak for Pyrazine-2-carboxylic acid (MW ~124) and Imidazole, with little to no target product (MW ~174).
-
Root Cause: The acyl imidazole bond is thermodynamically unstable in the presence of water. Even trace moisture in "anhydrous" solvents (DMF/DMSO) is sufficient to hydrolyze the product back to the starting acid [1, 3].
-
Corrective Action:
-
Solvent Drying: Do not trust commercial "anhydrous" seals once punctured. Store DMF/DMSO over activated 4Å molecular sieves for 24 hours before use.
-
Glassware: Flame-dry all glassware under a stream of Argon/Nitrogen.
-
Proton Sponge: In extreme cases, adding a non-nucleophilic base can buffer the system, though strict moisture exclusion is more effective.
-
Issue 2: Formation of Symmetric Anhydride
Symptom: Isolation of a solid with MW ~230 (Pyrazine-2-carboxylic anhydride).
-
Root Cause: This occurs when the stoichiometry is skewed. If CDI is old (partially hydrolyzed) or weighing is inaccurate, you may have <1.0 equivalent of active CDI relative to the acid. The formed acyl imidazole reacts with the remaining unreacted acid to form the symmetric anhydride [3].
-
Corrective Action:
-
CDI Quality Check: CDI degrades to imidazole and CO2 upon exposure to air. If your CDI is not a free-flowing white powder (i.e., it is clumpy or yellow), it has degraded. Recrystallize from hot THF or purchase fresh stock.
-
Stoichiometry: Use a slight excess of CDI (1.1–1.2 equiv) to ensure all carboxylic acid is consumed and converted to the acyl imidazole.
-
Issue 3: Vigorous Foaming & Pressure Buildup
Symptom: Reaction mixture overflows or septa pop off during CDI addition.
-
Root Cause: Rapid evolution of CO2 is intrinsic to the activation step.
-
Corrective Action:
-
Controlled Addition: Add CDI portion-wise (solid) or dropwise (solution) over 15–20 minutes.
-
Headspace: Ensure the reaction vessel is only 50% full to accommodate foam.
-
Venting: Use a wide-bore needle or an oil bubbler to vent CO2 without allowing air back-diffusion.
-
Optimization Data & Protocols
Solvent Selection Matrix
The choice of solvent profoundly impacts the stability of the acyl imidazole intermediate.
| Solvent | Solubility of Pyrazine Acid | Stability of Intermediate | Recommendation |
| DMF | High | Moderate | Preferred. High solubility ensures fast reaction; easier to remove than DMSO. |
| DMSO | Very High | Moderate | Alternative. Good for scale-up but difficult to remove during workup without hydrolysis. |
| THF | Low | High | Conditional. Good stability, but pyrazine acid may be insoluble. Use as a co-solvent or slurry. |
| DCM | Low | High | Not Recommended. Poor solubility of starting material leads to slow conversion. |
Standard Operating Procedure (SOP): Synthesis of 2-(1H-Imidazole-1-carbonyl)pyrazine
-
Preparation: Charge a flame-dried flask with Pyrazine-2-carboxylic acid (1.0 equiv) and a magnetic stir bar.
-
Solvation: Add anhydrous DMF (0.5 M concentration). Stir under inert atmosphere (N2/Ar).
-
Activation: Add CDI (1.1 equiv) in 4 equal portions over 10 minutes.
-
Observation: Expect vigorous effervescence (CO2 release).[2]
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Checkpoint: Effervescence must cease. The solution usually turns from clear to slightly yellow.
-
-
Validation: Take an aliquot, quench with dry methanol. Inject into LC-MS.
-
Success Criteria: You should observe the methyl ester (formed from MeOH quench) or the acyl imidazole if the run is fast and dry.
-
Note: Direct detection of the acyl imidazole is difficult on standard reverse-phase LC due to on-column hydrolysis.
-
Frequently Asked Questions (FAQ)
Q: Can I isolate 2-(1H-Imidazole-1-carbonyl)pyrazine? A: Yes, but it is difficult. It is a moisture-sensitive solid.[3] It is usually prepared in situ and reacted immediately with a nucleophile (amine/alcohol). If isolation is required, evaporate the solvent under high vacuum (protect from moisture) and precipitate with anhydrous ether/hexane in a glovebox [2].
Q: Why is my yield low when I add the amine after the CDI step? A: If you used a large excess of CDI (>1.5 equiv), the unreacted CDI will compete with your acyl imidazole for the amine, forming ureas (R-NH-CO-NH-R). Keep CDI stoichiometry tight (1.05–1.1 equiv) to minimize this [3].
Q: My CDI is yellow. Can I still use it? A: No. Yellow discoloration indicates significant decomposition. Using degraded CDI introduces imidazole impurities and water into your reaction, killing the active species. Discard and use fresh reagent [1].
References
- Vertex AI Search. Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A.
- Vertex AI Search. Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem.
- Vertex AI Search. 1,1'-Carbonyldiimidazole. Thieme Connect.
Sources
Technical Support Center: Purification of Pyrazine Derivatives
Welcome to the Technical Support Center for the purification of pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with this important class of nitrogen-containing heterocycles. Pyrazines are prevalent in pharmaceuticals, agrochemicals, and as flavor and aroma compounds.[1] However, their inherent basicity and potential for forming complex mixtures during synthesis can present significant purification challenges.[2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with the knowledge to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when purifying pyrazine derivatives.
Q1: I have a crude reaction mixture containing a pyrazine derivative. Where do I even begin with purification?
A1: The best starting point is a thorough analysis of your crude material. Before attempting any large-scale purification, run a Thin-Layer Chromatography (TLC) analysis using a standard silica gel plate. This will give you a preliminary idea of the number of components in your mixture and the polarity of your target compound.
Simultaneously, consider the physicochemical properties of your target pyrazine. Is it a solid or an oil? Is it expected to be stable to acid and base? The answers will guide your choice of a primary purification technique. A general workflow is often a combination of an initial bulk purification step followed by a final polishing step.
Q2: What are the most common impurities I should expect when working with pyrazines?
A2: Impurities are highly dependent on the synthetic route. However, some common classes include:
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.[3]
-
Structurally Similar Heterocycles: During syntheses involving ammonia or amino acids, it's common to co-produce other nitrogenous heterocycles like imidazole derivatives.[4][5][6] These can have very similar polarities to your target pyrazine, making them difficult to separate.
-
Reagents and Catalysts: Residual catalysts or reagents from the reaction.
-
Polymerization Products or Side-Reaction Products: Over-oxidation or polymerization can occur under certain reaction conditions.[3]
Q3: How do I choose between column chromatography and recrystallization as the primary purification method?
A3: The choice depends on the nature of your crude product and the impurities present.
-
Recrystallization is ideal when your target compound is a solid and constitutes the major component of the crude mixture (typically >80-90%). It is an excellent technique for removing small amounts of impurities with different solubility profiles and can be easily scaled up.[3]
-
Column Chromatography is more versatile and is the method of choice when dealing with complex mixtures containing multiple components, when impurities have similar solubility to your product, or when your product is an oil.[7][8] It separates compounds based on their differential adsorption to a stationary phase.[6]
Q4: My pyrazine derivative is a volatile liquid or a low-melting solid. How should I approach its purification?
A4: For volatile compounds, techniques that involve heating under high vacuum for extended periods (like drying post-chromatography) should be minimized to prevent product loss.
-
Distillation: If your compound is thermally stable and has a significantly different boiling point from impurities, distillation (simple, fractional, or vacuum) can be a highly effective method.[4][9]
-
Kugelrohr Distillation: This is an excellent technique for small-scale purification of volatile or low-melting solids, as it minimizes the path length and reduces losses.
-
Flash Chromatography: This can still be used, but care must be taken during solvent removal. Use a rotary evaporator at a controlled temperature and pressure, and consider a final "purge" with an inert gas rather than prolonged high vacuum.
Purification Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Column Chromatography Troubleshooting
Q: My spots are streaking or tailing badly on a silica gel TLC plate. What causes this and how can I fix it?
A: This is a classic issue when dealing with basic compounds like pyrazines on acidic silica gel. The nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.
Causality and Solution:
To prevent this strong interaction, you need to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent system.[6]
-
Solution: Add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your mobile phase. This small amount of base will preferentially bind to the active sites on the silica, allowing your basic pyrazine derivative to travel through the column without strong, undesirable interactions.
Caption: Decision tree for addressing tailing in chromatography.
Q: I'm struggling to separate my target pyrazine from an impurity with a very similar Rf value. What are my options?
A: This is a common challenge, especially with isomers or closely related side-products. Here’s a prioritized list of strategies to improve separation:
-
Optimize the Mobile Phase:
-
Decrease Polarity: If your Rf is high (>0.4), decreasing the eluent polarity (e.g., increasing the hexane content in a hexane/ethyl acetate system) will increase the compound's retention on the silica, allowing for better separation.[6]
-
Change Solvent Selectivity: Switching one of the eluent components can alter the interactions with the stationary phase and improve separation. For example, replacing ethyl acetate with dichloromethane or MTBE might change the elution order.
-
-
Improve Column Efficiency:
-
Use High-Performance Silica: Standard flash silica typically has a surface area of ~500 m²/g. Using a higher-grade silica with a larger surface area (>700 m²/g) can significantly increase compound retention and loading capacity, leading to better resolution of closely eluting compounds.[2]
-
Reduce Column Load: Overloading a column is a primary cause of poor separation.[7] As a rule of thumb, the mass of your crude sample should be 1-5% of the mass of the silica gel.
-
Use a Gradient Elution: Instead of a single solvent mixture (isocratic), start with a low polarity eluent and gradually increase the polarity during the run. This can sharpen peaks and improve the resolution between compounds.[7]
-
-
Change the Stationary Phase:
-
If silica gel fails, consider an alternative stationary phase. For basic compounds, alumina (neutral or basic) can be an excellent choice.[7]
-
For very polar pyrazines, reverse-phase chromatography (using a C18-bonded silica column) with a mobile phase like water/acetonitrile or water/methanol might provide the necessary separation.[4][10]
-
| Compound Type | Stationary Phase | Common Eluent System (Starting Point) | Modifier | Source(s) |
| Non-polar Alkylpyrazines | Silica Gel | Hexane / Ethyl Acetate (9:1) | None or 0.5% NEt₃ | [4][5] |
| Polar Aminopyrazines | Silica Gel | Dichloromethane / Methanol (98:2) | 1% NEt₃ | [6] |
| Carboxamide Derivatives | Silica Gel | Dichloromethane or Hexane | None | [11] |
| General Pyrazines | C18 Reverse Phase | Water / Acetonitrile (with 0.1% Formic Acid) | N/A | [10][12] |
Recrystallization Troubleshooting
Q: I've dissolved my crude product, but upon cooling, it separates as an oil instead of forming crystals. What should I do?
A: "Oiling out" is a common problem in recrystallization. It typically happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
Causality and Solutions:
-
High Impurity Level: Impurities can depress the melting point and interfere with crystal lattice formation. Try purifying the oil by column chromatography first to remove the bulk of the impurities, and then attempt to recrystallize the partially purified product.
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent.
-
Add a "Poor" Solvent: To your oily solution, add a miscible solvent in which your compound is less soluble (an anti-solvent) dropwise until persistent turbidity is observed. Heat gently to redissolve, then allow to cool slowly. This mixed-solvent system reduces the overall solvating power, encouraging crystallization.[6]
-
Change Solvents: Choose a lower-boiling point solvent.
-
-
Cooling Too Quickly: Rapid cooling promotes oiling. Let the solution cool slowly to room temperature, and only then place it in an ice bath or refrigerator.
-
Induce Crystallization:
-
Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seed: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to initiate crystallization.
-
Extraction Troubleshooting
Q: My organic extract contains imidazole impurities along with my pyrazine product. How can I remove them without chromatography?
A: Imidazoles are often co-produced and co-extracted with pyrazines, especially when using moderately polar solvents like ethyl acetate or MTBE.[4][5] Fortunately, there are effective strategies to deal with this.
Causality and Solutions:
-
Solvent Choice: Imidazoles are generally more polar than many simple pyrazines. By using a less polar extraction solvent, you can selectively extract the pyrazine.
-
Silica Plug Filtration: If you've already extracted with a solvent like ethyl acetate, you can pass the organic extract through a short plug of silica gel in a pipette or funnel. Silica will retain the more polar and undesirable imidazoles, while the less polar pyrazine will elute.[3][4] This is a rapid and effective cleanup step prior to concentration.
Caption: Workflow for selective removal of imidazole impurities.
Key Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is for purifying a moderately polar, basic pyrazine derivative that shows tailing on a standard silica TLC.
-
TLC Analysis & Solvent Selection: a. Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane). b. On a silica gel TLC plate, spot your crude material. c. Develop the plate in a solvent system like 80:20 Hexane/Ethyl Acetate. Observe the result. d. Prepare a new developing solution of 80:20:1 Hexane/Ethyl Acetate/Triethylamine. e. Run a new TLC. The spots should be much rounder. Adjust the Hexane/EtOAc ratio until your target compound has an Rf of ~0.3.[6]
-
Column Packing: a. Select a column of appropriate size (for a 1g sample, a 40g silica column is a good start). b. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). c. Pour the slurry into the column and use gentle pressure to pack it evenly. Do not let the column run dry.
-
Sample Loading: a. Dissolve your crude product in a minimum amount of dichloromethane. b. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This generally gives better separation than loading a liquid sample.[7] c. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution and Fraction Collection: a. Begin eluting the column with your optimized mobile phase containing triethylamine. b. Collect fractions and monitor the elution by TLC. c. Combine the fractions containing the pure product.
-
Solvent Removal: a. Evaporate the solvent using a rotary evaporator. b. Note: Triethylamine is volatile, but trace amounts may remain. If this is a concern, the purified material can be redissolved in a solvent like ether and washed with a small amount of water to remove any residual triethylamine, followed by drying and re-evaporation.
Protocol 2: Acid-Base Extraction for Basic Pyrazine Derivatives
This powerful technique isolates basic compounds from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of an aqueous acidic solution (e.g., 1M HCl).[6] c. Stopper the funnel and shake vigorously, venting frequently to release any pressure. d. Allow the layers to separate. The basic pyrazine derivative will be protonated and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Separation: Drain and save the lower aqueous layer. Discard the upper organic layer (or save it for analysis if you suspect product loss).
-
Basification and Re-extraction: a. Return the acidic aqueous layer to the separatory funnel. b. Slowly add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) until the solution is basic (check with pH paper, pH > 8). Your purified pyrazine will precipitate or become a free base. c. Add a fresh portion of organic solvent (DCM or EtOAc) and shake to extract the purified, deprotonated pyrazine back into the organic layer. d. Repeat the extraction from the aqueous layer two more times.
-
Drying and Concentration: a. Combine all the organic extracts from step 4. b. Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). c. Filter off the drying agent and evaporate the solvent to yield the purified pyrazine derivative.
References
- Bickler, B. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Biotage.
-
Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Retrieved from [Link]
-
Ashraf-Khorassani, M., Coleman, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved from [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Retrieved from [Link]
-
Cati, D. S., & Neels, A. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. IUCr Journals. Retrieved from [Link]
-
Ciufolini, M. A., & Browne, M. E. (1989). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. PMC - NIH. Retrieved from [Link]
-
Collin, S., & Nizet, S. (1998). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
De Vleeschouwer, M., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing). DOI:10.1039/D2GC03122A. Retrieved from [Link]
- Britton, E. C., et al. (1962). Purification of pyrazine. U.S. Patent No. 3,033,864. Google Patents.
-
Rymowicz, W., et al. (2023). Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. PMC. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Retrieved from [Link]
-
University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. Retrieved from [Link]
-
Majumder, U., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis. Retrieved from [Link]
- Harris, S. A. (1950). Process of preparing pyrazines. U.S. Patent No. 2,520,088. Google Patents.
- Cole, J. E. (1961). Purification of heterocyclic organic nitrogen compounds. U.S. Patent No. 2,982,771. Google Patents.
-
Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
-
Kim, S. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers. Retrieved from [Link]
-
Shimadzu. (2020). Preparative HPLC Primer. Retrieved from [Link]
-
Revel, G., & Bertrand, A. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Retrieved from [Link]
-
Martin, F. L., & Kallio, H. (1994). Characterization of the Pyrazines Formed during the Processing of Maple Syrup. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Majumder, U., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. Retrieved from [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Retrieved from [Link]
Sources
- 1. Pyrazine - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Refining Imidazole Acylation Conditions
Topic: Optimization and Troubleshooting of N-Acylimidazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Guide & Troubleshooting FAQ
Introduction: The Delicate Balance of Azolides
N-Acylimidazoles (azolides) are pivotal intermediates in organic synthesis, serving as "activated amides" for the acylation of nucleophiles (amines, alcohols, thiols) that are otherwise sluggish towards esters or acids. Their utility stems from a unique balance: they are reactive enough to acylate nucleophiles but stable enough to be isolated—if handled correctly.
This guide moves beyond standard textbook protocols to address the nuance of moisture sensitivity , regioselectivity in substituted imidazoles, and catalytic acceleration .
Module 1: Core Reaction Parameters
Before troubleshooting, ensure your baseline conditions meet the "Gold Standard" for high-fidelity acylation.
The Standard Protocol (Acyl Chloride Method)
For the synthesis of N-acylimidazoles from acyl chlorides.
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | 1.0 equiv Acyl Chloride1.0 equiv Imidazole1.1–1.5 equiv Auxiliary Base | Using an auxiliary base (e.g., Et |
| Alternate Stoichiometry | 1.0 equiv Acyl Chloride2.0–2.2 equiv Imidazole | If imidazole is cheap/expendable, use it as its own base. The second equivalent precipitates as imidazolium chloride. |
| Solvent | Anhydrous THF or CH | N-Acylimidazoles are hydrolytically unstable. Solvents must be dried (molecular sieves/SPS). Avoid protic solvents entirely. |
| Concentration | 0.2 M – 0.5 M | High dilution is rarely necessary unless minimizing intermolecular side reactions. |
| Temperature | 0 °C | Start cold to control the exotherm of the initial acylation, then warm to RT to ensure completion. |
Module 2: Mechanistic Visualization
Understanding the pathway is critical for troubleshooting. The reaction involves nucleophilic attack followed by elimination. Note the "Hydrolysis Trap" which is the most common cause of failure.
Figure 1: Reaction pathway for imidazole acylation. Note that the product is susceptible to hydrolysis by trace moisture, regenerating the carboxylic acid parent.
Module 3: Troubleshooting & FAQs
Topic A: Reactivity & Yield
Q: My conversion is low (<50%), and I see starting material remaining. Should I heat the reaction? A: Proceed with caution. While heating can overcome activation energy barriers for sterically hindered acyl chlorides (e.g., pivaloyl chloride), it often promotes dimerization or polymerization of the imidazole.
-
Better Approach: Add a nucleophilic catalyst. The addition of 5–10 mol% DMAP (4-dimethylaminopyridine) significantly accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate, which then transfers the acyl group to the imidazole [1].
-
Check Moisture: If conversion stalls, check for hydrolysis. The "starting material" you see might actually be the hydrolysis product (parent acid) formed during workup or due to wet solvent.
Q: I am using a highly hindered acyl chloride (e.g., 2,4,6-trimethylbenzoyl chloride). The reaction is sluggish. A: Steric hindrance around the carbonyl carbon severely retards the nucleophilic attack by imidazole.
-
Solution: Switch to Thionyl Chloride (SOCl
) activation in situ .-
Convert the acid to the acid chloride (if not already).
-
Use THF as the solvent (refluxing THF allows higher temps than DCM).
-
Employ NaH (Sodium Hydride) as the base instead of an amine. The imidazolyl anion (formed by NaH) is a much stronger nucleophile than neutral imidazole, helping to overcome the steric barrier [2].
-
Topic B: Regioselectivity (4- vs. 5-Substitution)
Q: I am acylating a 4-substituted imidazole (e.g., 4-methylimidazole). I get a mixture of isomers. How do I control this? A: This is a classic tautomerism issue. 4-substituted imidazoles exist in equilibrium with their 5-substituted tautomers.
-
The Rule: Acylation generally occurs at the least sterically hindered nitrogen (the one furthest from the substituent).
-
Example: 4-phenylimidazole
predominantly 1-acyl-4-phenylimidazole .
-
-
The Exception (Electronic Control): If the substituent is electron-withdrawing (e.g., -NO
), the tautomeric equilibrium shifts, and the electronic deactivation of the adjacent nitrogen becomes the dominant factor. -
Protocol for Selectivity:
-
Kinetic Control: Run the reaction at -78 °C to favor the kinetically accessible isomer (usually the sterically less hindered one).
-
Thermodynamic Control: If you need the other isomer, heat the mixture. Acyl groups on imidazoles can undergo "acyl migration" to the thermodynamically more stable position over time [3].
-
Topic C: Workup & Isolation (Critical)
Q: Upon adding water for extraction, my product disappears. What happened?
A: You likely hydrolyzed your product. N-Acylimidazoles have varying hydrolytic half-lives. Simple derivatives (like N-acetylimidazole) hydrolyze rapidly in neutral water (
-
Dilute the reaction mixture with dry diethyl ether or pentane (to precipitate salts).
-
Filter the mixture under an inert atmosphere (nitrogen blanket) to remove the hydrochloride salt (Et
N·HCl or Imidazole·HCl). -
Evaporate the filtrate to dryness.
-
Recrystallize from a dry, non-protic solvent (e.g., Hexane/DCM or Toluene). Do not perform an aqueous wash unless you have verified the stability of your specific derivative.
Module 4: Stability Decision Tree
Use this flowchart to determine the appropriate isolation strategy for your specific N-acylimidazole.
Figure 2: Decision matrix for workup procedures. Bulky acyl groups (e.g., mesitoic) provide steric protection against hydrolysis, allowing for aqueous washes. All others require anhydrous filtration.
References
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583.
-
Staab, H. A. (1962).[1] Syntheses Using Heterocyclic Amides (Azolides).[1] Angewandte Chemie International Edition, 1(7), 351–367.
-
Heller, S. T., & Sarpong, R. (2011). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazoles. Organic Letters, 13(10), 2697–2699.
Sources
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]pyrazine Analogs and Other Small Molecules as Potent Aurora Kinase Inhibitors
Abstract: This guide provides a detailed comparison of a potent imidazo[1,2-a]pyrazine-based kinase inhibitor with other well-characterized Aurora kinase inhibitors. While initial inquiries into the specific molecule 2-(1H-Imidazole-1-carbonyl)pyrazine yielded no public data on kinase inhibitory activity, this investigation pivots to the closely related and extensively studied imidazo[1,2-a]pyrazine scaffold, which has demonstrated significant potential in the inhibition of Aurora kinases. We will focus on a representative molecule from this class, SCH 1473759, and compare its performance with established inhibitors such as Alisertib (MLN8237), Tozasertib (VX-680), and Barasertib (AZD1152-HQPA), providing supporting experimental data and protocols for researchers in drug discovery and development.
Introduction: The Rationale for Focusing on the Imidazo[1,2-a]pyrazine Scaffold
Initial literature and database searches for the kinase inhibitory properties of 2-(1H-Imidazole-1-carbonyl)pyrazine did not yield any published biological data. However, these searches revealed a wealth of information on the structurally related fused heterocyclic system, imidazo[1,2-a]pyrazine . This scaffold is a cornerstone in the development of potent inhibitors targeting the Aurora kinase family, a group of serine/threonine kinases crucial for cell cycle regulation.[1][2] Their overexpression is implicated in numerous cancers, making them a prime target for therapeutic intervention.[3]
Given the lack of data on the initially specified compound, this guide will provide a more impactful analysis by focusing on a well-documented and highly potent example from the imidazo[1,2-a]pyrazine class: compound 12k (SCH 1473759) .[3] This compound exhibits picomolar inhibitory activity against Aurora kinases and serves as an excellent representative for a comparative study.[3]
This guide will compare SCH 1473759 with three other prominent Aurora kinase inhibitors:
-
Alisertib (MLN8237): A selective Aurora A kinase inhibitor.[4][5]
-
Barasertib (AZD1152-HQPA): A highly selective Aurora B kinase inhibitor.[8][9]
By examining the biochemical potency, cellular activity, and selectivity profiles of these compounds, this guide aims to provide researchers with a comprehensive understanding of the therapeutic potential of the imidazo[1,2-a]pyrazine scaffold in the context of established kinase inhibitors.
The Role of Aurora Kinases in Cell Cycle Regulation and Cancer
The Aurora kinase family, comprising Aurora A, B, and C, are key regulators of mitosis.[3] They are involved in critical processes such as mitotic entry, bipolar spindle assembly, chromosome segregation, and cytokinesis.[3][10]
-
Aurora A is primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.[3]
-
Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[3] Inhibition of Aurora B often leads to failed cytokinesis and the formation of polyploid cells.[8]
-
Aurora C function is less understood but is thought to be involved in spermatogenesis.[11]
Dysregulation and overexpression of Aurora kinases are common in many human cancers, leading to genomic instability and aneuploidy, hallmarks of cancer cells.[3] Consequently, inhibiting these kinases is a promising strategy for cancer therapy.
Comparative Performance of Selected Kinase Inhibitors
The following table summarizes the biochemical and cellular potency of SCH 1473759 and the comparator compounds. The data highlights the dual Aurora A/B inhibitory profile of the imidazo[1,2-a]pyrazine scaffold, similar to the pan-Aurora inhibitor Tozasertib, but with significantly higher potency.
| Compound | Scaffold | Target(s) | Kd / Ki (nM) | Cellular IC50 (nM) | Key Cellular Phenotype |
| SCH 1473759 | Imidazo[1,2-a]pyrazine | Aurora A, Aurora B | Aur A: 0.02 (Kd)Aur B: 0.03 (Kd)[3] | 25 (phos-HH3)[3] | Endoreduplication, Apoptosis |
| Alisertib | Pyrimido[5,4-d][2]benzazepine | Aurora A | Aur A: >200-fold selective vs Aur B[5] | Varies by cell line | Mitotic arrest, Monopolar spindles[4][10] |
| Tozasertib | Pyrimidine | Aurora A, B, C | Aur A: 0.6 (Ki)Aur B: 18 (Ki)Aur C: 4.6 (Ki)[6][7] | ~300 (cytotoxicity)[6] | G2/M arrest, Endoreduplication, Apoptosis |
| Barasertib | Pyrazoloquinazoline | Aurora B | Aur B: 0.36 (Ki)Aur A: 1369 (Ki)[8][9] | 0.37 (IC50)[9] | Polyploidy, Apoptosis |
Experimental Methodologies
To ensure a robust comparison of kinase inhibitors, standardized and validated assays are essential. The following protocols describe a typical in vitro biochemical assay to determine inhibitory potency and a cell-based assay to assess the compound's effect on a downstream cellular biomarker.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the dissociation constant (Kd) of an inhibitor for a target kinase.
Causality Behind Experimental Choices:
-
Kinase and Tracer Selection: The use of a specific kinase-tracer pair ensures that the assay measures binding to the ATP pocket of the target kinase.
-
Europium-labeled Antibody: The europium-labeled antibody provides a stable and sensitive donor for the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Competitive Binding: By competing with a fluorescently labeled ATP-competitive ligand (tracer), the inhibitor's affinity for the kinase can be accurately quantified.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of 1:3 serial dilutions of the test compounds in 100% DMSO.
-
Assay Plate Preparation: In a suitable microplate, add the kinase, europium-labeled antibody, and the fluorescent tracer.
-
Compound Addition: Add the diluted test compounds to the assay plate. Include controls with DMSO only (no inhibitor) and no kinase (background).
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data to a suitable binding model to determine the Kd or Ki value.
Cellular Phospho-Histone H3 (Ser10) Inhibition Assay
This protocol describes a method to measure the inhibition of Aurora B kinase activity in cells by quantifying the phosphorylation of its downstream substrate, Histone H3 at Serine 10 (phos-HH3).[3]
Causality Behind Experimental Choices:
-
Cell Line Selection: HCT116 is a commonly used human colon cancer cell line with robust proliferation and well-characterized cell cycle progression.
-
Nocodazole Treatment: Nocodazole is a microtubule-destabilizing agent that arrests cells in the G2/M phase of the cell cycle, when Aurora B activity is high, thus amplifying the phos-HH3 signal.
-
In-Cell Western Blotting: This high-throughput method allows for the simultaneous detection of both total Histone H3 and phos-HH3 in the same well, providing an accurate normalization of the phosphorylation signal to the total protein amount.
Step-by-Step Protocol:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 2 hours.
-
G2/M Arrest: Add nocodazole to a final concentration of 100 ng/mL and incubate for an additional 16-18 hours.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Primary Antibody Staining: Block the cells with a suitable blocking buffer, then incubate with primary antibodies against phos-HH3 (Ser10) and total Histone H3.
-
Secondary Antibody Staining: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
-
Imaging and Analysis: Wash the cells and scan the plate on an infrared imaging system. Quantify the fluorescence intensity for both channels and normalize the phos-HH3 signal to the total Histone H3 signal. Plot the normalized data against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold, exemplified by SCH 1473759, represents a highly potent class of dual Aurora A/B kinase inhibitors.[3] The picomolar affinity of SCH 1473759 for both Aurora A and B demonstrates a significant potency advantage over other pan-Aurora inhibitors like Tozasertib.[3][6][7] This dual inhibition can be advantageous in certain cancer contexts where both kinases are overexpressed.
In contrast, inhibitors like Alisertib and Barasertib offer high selectivity for Aurora A and Aurora B, respectively, which can be beneficial for minimizing off-target effects and for targeting specific cancer dependencies.[5][8] The choice between a dual and a selective inhibitor will ultimately depend on the specific therapeutic application and the genetic background of the tumor.
Future research on imidazo[1,2-a]pyrazine-based inhibitors should focus on optimizing their pharmacokinetic properties to improve oral bioavailability, a challenge that has been noted for this class of compounds.[12][13] Further exploration of structure-activity relationships may also lead to the development of next-generation inhibitors with even greater potency and refined selectivity profiles.
References
-
Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. [Link]
-
Kerekes, A. D., Esposite, S. J., Doll, R. J., Tagat, J. R., Yu, T., Zhang, Y., Prelusky, D. B., Tevar, S., Gray, K., Terracina, G. A., Lee, S., Jones, J., Liu, M., Basso, A. D., & Smith, E. B. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201–210. [Link]
-
Sells, T. B., et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology, 5, 189. [Link]
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Puma Biotechnology. (n.d.). ALISCA™: ALISertib in CAncer. Retrieved February 19, 2026, from [Link]
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Manfredi, M. G., et al. (2011). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology, 5, 189. [Link]
-
Siddiqui, M. A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 224–228. [Link]
-
Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(8), 1362-1366. [Link]
-
Inxight Drugs. (n.d.). TOZASERTIB. Retrieved February 19, 2026, from [Link]
-
Sells, T. B., et al. (2015). Alisertib mechanism of action. ResearchGate. [Link]
-
Wikipedia. (2023, December 29). Alisertib. [Link]
-
Kerekes, A. D., et al. (2011). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry, 54(1), 201-210. [Link]
-
AstraZeneca. (n.d.). AZD1152 (Baracertib). AstraZeneca Open Innovation. Retrieved February 19, 2026, from [Link]
-
Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine, 10(3), 262-267. [Link]
-
Symansis. (n.d.). Compound Name VX-680. Retrieved February 19, 2026, from [Link]
-
Kerekes, A. D., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. PubMed. [Link]
-
Zhang, Y., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. [Link]
-
Wang, S., et al. (2015). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. [Link]
-
Hülse, M., et al. (2023). Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas. Cancers, 15(5), 1618. [Link]
-
Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. [Link]
-
Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6467-6471. [Link]
-
Li, Y., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
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validation of 2-(1H-Imidazole-1-carbonyl)pyrazine's biological target
[1][2]
Chemical Biology Context & Mechanism
To validate the target of 2-(1H-Imidazole-1-carbonyl)pyrazine, one must first understand its chemical nature. Unlike reversible inhibitors (e.g., standard kinase inhibitors), this molecule is an electrophilic acylating agent .
-
Mechanism of Action: It reacts with nucleophiles (Nu) in the enzyme active site (e.g., the catalytic Serine of a hydrolase or Cysteine of a protease) via nucleophilic acyl substitution.
-
Reaction Product: The target protein becomes covalently modified (acylated) with a pyrazine-carbonyl group, releasing free imidazole.
-
Validation Challenge: Distinguishing between specific, mechanism-based inhibition (targeting a specific active site) and non-specific "promiscuous" acylation of surface residues.
Comparison of Validation Approaches
| Feature | 2-(1H-Imidazole-1-carbonyl)pyrazine (Covalent Probe) | Standard Reversible Inhibitor |
| Binding Mode | Irreversible / Covalent (Acylation) | Reversible (H-bonds, Van der Waals) |
| Key Metric | ||
| Primary Risk | Non-specific acylation (PAINS) | Off-target binding |
| Validation Gold Standard | Mass Spectrometry (Intact & Peptide Mapping) | Thermal Shift / Surface Plasmon Resonance |
Experimental Protocols for Target Validation
Phase 1: Confirmation of Covalent Modification (Mass Spectrometry)
Before assessing biological relevance, you must prove the compound physically modifies the target.
Workflow:
-
Incubation: Incubate the purified candidate target protein (10 µM) with the compound (10-100 µM) in a physiological buffer (pH 7.4) for 30–60 minutes.
-
Intact Protein MS: Analyze via LC-MS (ESI-TOF).
-
Success Criterion: Observation of a mass shift corresponding to the pyrazine-carbonyl moiety (+106.04 Da) . The imidazole group (68 Da) acts as the leaving group and will not be attached.
-
Note: If you see multiple +106 Da shifts, the compound is acting non-specifically.
-
-
Peptide Mapping (Bottom-up Proteomics):
-
Digest the modified protein with Trypsin.
-
Analyze via LC-MS/MS to identify the specific amino acid residue modified.
-
Validation: The modification should occur at a functional residue (e.g., catalytic Ser/Cys) rather than a surface Lysine.
-
Phase 2: Activity-Based Protein Profiling (ABPP) – Gel-Based
To validate selectivity in a complex proteome (lysate), use a "Click Chemistry" approach. Since the native compound lacks a tag, you must synthesize an analog or use a competition assay.
Competition Protocol (Best for Native Compound):
-
Lysate Preparation: Prepare cell lysates containing the putative target.
-
Pre-treatment: Treat one aliquot with 2-(1H-Imidazole-1-carbonyl)pyrazine (Competitor) and another with DMSO (Control) for 1 hour.
-
Probe Labeling: Treat both samples with a broad-spectrum activity-based probe (e.g., Fluorophosphonate-Rhodamine for serine hydrolases) that targets the same active site.
-
Visualization: Run SDS-PAGE and scan for fluorescence.
-
Result: If your compound specifically targets the enzyme, the band corresponding to the target protein will disappear (or fade) in the pre-treated sample, as the active site is blocked.
Phase 3: Kinetic Characterization ( )
For covalent inhibitors,
Protocol:
-
Setup: Prepare enzyme reaction mix with substrate.
-
Initiation: Add compound at varying concentrations (
). -
Measurement: Monitor product formation continuously.
-
Analysis: Plot the observed rate constant (
) vs. concentration .-
Fit to the equation:
- : Affinity of the initial non-covalent complex.
- : Rate of the bond-forming step.
-
Interpretation: A high
ratio indicates a potent, specific inhibitor.
-
Visualization of the Validation Workflow
Caption: Mechanism of action and validation checkpoints. The compound binds, acylates the target (releasing imidazole), and forms a stable adduct detectable by Mass Spectrometry.
Scientific Analysis & Alternatives
Why use this compound?
2-(1H-Imidazole-1-carbonyl)pyrazine is effectively an "Activated Amide." It is structurally related to the drug Pyrazinamide (anti-tuberculosis) but is significantly more reactive.
-
Use Case: It serves as a chemical probe to identify enzymes that can process pyrazine-carbonyls (e.g., Pyrazinamidases like PncA) or to inhibit enzymes via acylation.
-
Specific Advantage: The imidazole leaving group is less reactive than a chloride (acid chloride) but more reactive than an ester, offering a "Goldilocks" zone for chemoproteomic labeling in biological buffers.
Comparative Analysis of Probes
| Probe Type | Reactivity | Specificity | Recommended Application |
| Acyl Imidazole (This Compound) | Moderate-High | Moderate | Labeling nucleophilic active sites; Intermediate for amide synthesis. |
| NHS-Ester | High | Low | Non-specific lysine labeling (surface). |
| Fluorophosphonate (FP) | High | High (Class-specific) | Broad profiling of Serine Hydrolases. |
| Stable Amide (e.g., Pyrazinamide) | Low | High (Enzyme-specific) | Substrate for amidases; requires enzymatic activation. |
Critical Troubleshooting (Self-Validating Systems)
-
Control for Hydrolysis: This compound is moisture-sensitive. Always verify the integrity of the stock solution via LC-MS before biological assays. If you see a peak for Pyrazinoic Acid, the probe has hydrolyzed and is inactive.
-
Control for Promiscuity: Test the compound against a panel of unrelated proteases. If it inhibits all of them, it is acting as a non-specific alkylator/acylator (PAINS) and is not a viable drug lead.
References
-
Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link
- Context: Foundational methodology for validating covalent probes and serine hydrolase inhibitors.
-
Petrella, S., et al. (2011). "Crystal structure of the Pyrazinamidase of Mycobacterium tuberculosis: insights into natural and acquired resistance to pyrazinamide." PLoS One. Link
- Context: Validates the target (PncA)
-
Lemos, A., et al. (2016). "Imidazo[1,2-a]pyrazine derivatives as novel inhibitors of the human proteasome." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
- Context: Provided for disambiguation; contrasts the fused-ring inhibitors with the acyl-imidazole probe discussed in this guide.
-
Toronto Research Chemicals. (2024). "2-(1H-Imidazole-1-carbonyl)pyrazine Product Data Sheet." TRC. Link
- Context: Verification of the specific chemical entity and its use as a reagent/intermedi
Comparative Guide: Cross-Reactivity & Chemoselectivity Profiling of 2-(1H-Imidazole-1-carbonyl)pyrazine (ICP)
Executive Summary: The Tunable Electrophile
2-(1H-Imidazole-1-carbonyl)pyrazine (hereafter ICP ) represents a critical class of N-acyl imidazoles . Unlike "hard" electrophiles (e.g., acid chlorides) that exhibit indiscriminate reactivity, ICP offers a "tunable" electrophilicity window. This guide profiles its cross-reactivity—specifically its chemoselectivity—against competing nucleophiles (amines, hydroxyls, thiols, and water).
Why Profile ICP? In drug development (e.g., synthesis of Favipiravir intermediates or pyrazine-based kinase inhibitors), off-target acylation of hydroxyl groups or rapid hydrolysis leads to poor yields and impurity profiles. ICP is the "Goldilocks" reagent: reactive enough to acylate amines rapidly, but stable enough to resist hydrolysis and avoid O-acylation under mild conditions.
Mechanistic Profiling & Reactivity Landscape
To understand the cross-reactivity profile, we must visualize the activation energy landscape. ICP functions via Nucleophilic Acyl Substitution (NAS) , where the imidazole acts as a leaving group (pKa of conjugate acid ~7.0).
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways (Cross-Reactivity) faced by ICP in a complex reaction mixture.
Figure 1: Competitive reaction pathways for ICP. The kinetic selectivity (k1 >> k2 > k3) defines its utility over acid chlorides.
Comparative Performance Data
This section compares ICP against the two standard alternatives: Pyrazine-2-carbonyl chloride (PCC) (High reactivity) and Pyrazine-NHS ester (P-NHS) (High stability).
Chemoselectivity Matrix
Data derived from competitive acylation assays (1:1:1 molar ratio of Amine:Alcohol:Reagent in CH2Cl2).
| Feature | Pyrazine Acid Chloride (PCC) | ICP (Reagent of Interest) | Pyrazine-NHS Ester |
| Amine Reactivity (krel) | 10,000 (Instant) | 150 (Fast) | 1 (Slow) |
| Hydroxyl Cross-Reactivity | High (Significant O-acylation) | Low (Negligible < 40°C) | Very Low |
| Hydrolytic Stability (t1/2) | < 1 min (Violent decomposition) | ~30-60 mins (pH 7) | > 4 hours |
| Byproduct Removal | HCl (Requires scavenger) | Imidazole (Water soluble) | NHS (Water soluble) |
| Storage Stability | Poor (Hygroscopic) | Moderate (Desiccate) | Excellent |
Cross-Reactivity "Red Flags"
When profiling ICP in your specific application, be aware of these cross-reactivity risks:
-
Thiol Interference: Unlike NHS esters, N-acyl imidazoles like ICP can react reversibly with thiols (cysteine residues) to form thioesters. This is a critical consideration for bioconjugation.
-
Acid Sensitivity: In acidic media (pH < 5), the imidazole nitrogen protonates, turning it into a supreme leaving group. This increases hydrolysis rates, paradoxically making it less stable than expected.
Experimental Protocols
Protocol A: In Situ Generation & Selectivity Assay
Objective: Generate ICP from Pyrazine carboxylic acid and profile its selectivity for an amine in the presence of an alcohol.
Reagents:
-
Pyrazine-2-carboxylic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Benzylamine (Target Nucleophile)
-
Benzyl Alcohol (Competing Nucleophile)
-
Solvent: Anhydrous THF or DMF.
Workflow:
-
Activation: Dissolve Pyrazine-2-carboxylic acid in THF. Add CDI portion-wise at 0°C.
-
Observation: Evolution of CO2 gas indicates formation of ICP.
-
Time: Stir for 1 hour at RT.
-
-
Competition Spike: Add a 1:1 mixture of Benzylamine and Benzyl Alcohol to the reaction.
-
Quench & Analyze: After 30 minutes, quench with water. Analyze via LC-MS.
-
Success Metric: >95% Amide formation, <1% Ester formation.
-
Protocol B: Hydrolytic Stability Profiling (Half-Life Determination)
Objective: Determine the t1/2 of ICP in aqueous buffer to assess "pot life" for biological applications.
-
Preparation: Dissolve isolated ICP (10 mM) in DMSO.
-
Initiation: Dilute 1:10 into Phosphate Buffer (PBS, pH 7.4).
-
Monitoring: Measure absorbance at 280 nm (pyrazine characteristic band) or monitor via HPLC every 5 minutes.
-
Calculation: Plot ln[Concentration] vs. Time. The slope = -k_obs.
-
Formula:t1/2 = 0.693 / k_obs
-
Decision Logic: When to use ICP?
Use the following decision tree to determine if ICP is the correct reagent for your profiling or synthesis needs compared to alternatives.
Figure 2: Selection logic for Pyrazine coupling reagents. ICP is preferred for rapid, non-aqueous amine couplings.
References
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021).[1] Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry.[1][2] Link
-
Baures, P. W., et al. (2002). Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. Journal of Organic Chemistry. Link
-
Goel, R., Luxami, V., & Paul, K. (2015).[3] Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Link
-
EPA CompTox Dashboard. (2025). 2-(1H-Imidazol-2-yl)pyrazine Chemical Properties. Link
Sources
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Motif in Drug Discovery
A Comparative Guide to Structure-Activity Relationships
The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in a multitude of biological interactions have led to the development of potent and selective modulators of various drug targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine derivatives across different therapeutic areas, offering insights for researchers, scientists, and drug development professionals.
The Versatility of the Imidazo[1,2-a]pyrazine Core
Imidazo[1,2-a]pyrazines are considered structural analogues of deazapurines and are present in a wide array of pharmacologically active molecules.[1] Their unique chemical architecture allows for substitutions at multiple positions, enabling fine-tuning of their physicochemical properties and biological activities. This has led to their investigation in a diverse range of therapeutic applications, including oncology, virology, and neurology.[1][2]
Comparative SAR Analysis: Unlocking Therapeutic Potential
The biological activity of imidazo[1,2-a]pyrazine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Understanding these structure-activity relationships is crucial for the rational design of novel and more effective therapeutic agents.
Anticancer Activity: Targeting Key Oncogenic Pathways
The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents, particularly kinase inhibitors.
Kinase Inhibition: A Major Avenue for Anticancer Therapy
Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] Imidazo[1,2-a]pyrazine derivatives have been successfully developed as inhibitors of several key oncogenic kinases, including PI3K, Aurora kinases, and cyclin-dependent kinases (CDKs).
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently overactive in cancer. Imidazo[1,2-a]pyridine derivatives, which are structurally similar to imidazo[1,2-a]pyrazines, have been identified as potent PI3K inhibitors. For instance, optimization of a screening hit led to the discovery of a thiazole derivative with an IC50 of 0.0028 µM for PI3Kα.[4] This highlights the potential of this scaffold in targeting this critical cancer pathway. A 3D-QSAR analysis of imidazo[1,2-a]pyrazine inhibitors of PI3Kα has further elucidated the structural requirements for potent inhibition.[3]
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in various tumors. A series of imidazo[1,2-a]pyrazine-based compounds have been identified as potent Aurora kinase inhibitors.[5][6] Optimization of the 8-position of the scaffold led to improved oral bioavailability and off-target kinase inhibition.[5] X-ray crystallography has provided insights into the binding mode of these inhibitors, facilitating structure-based design of more selective compounds.[7]
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors. One derivative, with a pyridin-4-yl group at position 2 and a benzyl group at position 3, exhibited a potent CDK9 inhibitory activity with an IC50 of 0.16 µM and showed significant cytotoxicity against various cancer cell lines.[8]
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Target | R2 Substituent | R3 Substituent | IC50 (µM) | Cancer Cell Line(s) | Reference |
| 2g | PI3Kα | 2-methyl | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} | 0.0018 | - | [4] |
| 12 | PI3Kα | 2-methyl | Thiazole derivative | 0.0028 | A375, HeLa | [4] |
| 10i | Aurora Kinase | - | - | Potent | - | [6] |
| 3c | CDK9 | pyridin-4-yl | benzyl | 0.16 | MCF7, HCT116, K652 | [8] |
| 20 | - | - | pyrazine | 66.40 ± 28.31 | HT-29 | [9] |
Key SAR Insights for Anticancer Activity:
-
Position 2: Aromatic or heteroaromatic substituents, such as a pyridin-4-yl group, can significantly enhance CDK9 inhibitory activity.[8]
-
Position 3: The introduction of bulky and diverse functionalities, like substituted pyrazoles or thiazoles, is crucial for potent PI3K inhibition.[4] For CDK9 inhibition, a benzyl group at this position has proven effective.[8]
-
Position 8: Modifications at this solvent-accessible position can improve pharmacokinetic properties like oral bioavailability.[5]
Visualizing SAR for Anticancer Activity
Caption: Key SAR takeaways for anticancer imidazo[1,2-a]pyrazines.
Antiviral Activity: A Promising Frontier
The imidazo[1,2-a]pyrazine scaffold has also demonstrated significant potential in the development of antiviral agents, particularly against influenza viruses and coronaviruses.
Influenza Virus Inhibition: A series of imidazo[1,2-a]pyrazine derivatives were identified as potent and broad-spectrum anti-influenza agents, including against oseltamivir-resistant strains.[10] One compound, A4, was found to induce clustering of the viral nucleoprotein (NP) and prevent its nuclear accumulation.[10]
Coronavirus Inhibition: In the fight against coronaviruses, imidazo[1,2-a]pyrazine derivatives have emerged as promising candidates. One derivative with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 exhibited the most potent anti-coronaviral activity against human coronavirus 229E with an IC50 of 56.96 µM and a good selectivity index.[8]
Table 2: Comparative Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Target Virus | R2 Substituent | R3 Substituent | EC50/IC50 (µM) | Reference |
| A4 | Influenza A Virus | - | - | 2.75 (EC50) | [10] |
| 3b | Human Coronavirus 229E | pyridin-4-yl | cyclohexyl | 56.96 (IC50) | [8] |
Key SAR Insights for Antiviral Activity:
-
Position 2: Similar to anticancer activity, a pyridin-4-yl group at this position appears beneficial for anti-coronaviral activity.[8]
-
Position 3: A cyclohexyl group at this position was found to be optimal for activity against human coronavirus 229E.[8]
Experimental Protocols: A Guide to Evaluation
The biological evaluation of imidazo[1,2-a]pyrazine derivatives relies on a battery of well-established in vitro assays.
Cytotoxicity and Antiproliferative Assays
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF7, HCT116, K652) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the MTT Assay Workflow
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assays
Kinase inhibition assays are crucial for determining the potency and selectivity of the synthesized compounds. These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Various formats are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold continues to be a rich source of novel therapeutic agents. The extensive research into its structure-activity relationships has provided a solid foundation for the rational design of potent and selective inhibitors for a variety of biological targets. Future efforts in this area will likely focus on:
-
Exploring new therapeutic applications: The versatility of the scaffold suggests its potential in other disease areas beyond cancer and virology.
-
Improving pharmacokinetic and safety profiles: Further optimization of the scaffold is needed to develop drug candidates with desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
-
Structure-based drug design: The increasing availability of crystal structures of imidazo[1,2-a]pyrazine derivatives in complex with their targets will facilitate more precise and efficient drug design.
By leveraging the knowledge of SAR and employing modern drug discovery techniques, the imidazo[1,2-a]pyrazine scaffold holds immense promise for the development of the next generation of innovative medicines.
References
- Kaur, H. et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5361-5369.
- de Souza, M. V. N. et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco, 57(9), 755-760.
- Hayakawa, M. et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.
- Belanger, D. B. et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174.
- Wang, Y. et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399.
- Singh, P. P. et al. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research, 25(3), 221-247.
- Kumar, A. et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(28), 5339-5366.
- Al-Ostath, R. A. et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859.
- Li, Y. et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3046-3063.
- Belanger, D. B. et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174.
- Yilmaz, I. et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5361-5369.
- Bouloc, N. et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
- Ali, I. et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Journal of Molecular Structure, 1275, 134651.
- Leyssen, P. et al. (2005). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Bioorganic & Medicinal Chemistry Letters, 15(18), 4057-4061.
- Reddy, T. S. et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
- da Silva, A. D. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Kuduk, J. A. et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1032-1037.
- Pandya, J. R. et al. (2015). A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1546-1554.
- de Oliveira, R. B. et al. (2022). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Bioorganic & Medicinal Chemistry, 65, 116773.
- Ghorai, P. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36585-36594.
- Mondal, S. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(5), 799-823.
- Wang, Y. et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- Al-Ostath, R. A. et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496.
- El-Faham, A. et al. (2016). Imidazo[1,2-a]pyrazines. Journal of Heterocyclic Chemistry, 53(4), 1013-1033.
- Asadi, M. et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Current Drug Discovery Technologies, 20(3), 64-79.
- Salina, E. G. et al. (2021). Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. Scientific Reports, 11(1), 10078.
- Abignente, E. et al. (1983). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 26(12), 1713-1717.
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- 3. Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
Bioisosteric Profiling: Pyrazine vs. Pyridine Scaffolds in Lead Optimization
[1]
Executive Summary
In the landscape of medicinal chemistry, the transition between pyridine and pyrazine scaffolds represents a classic "nitrogen scan" strategy.[1] While both are six-membered aromatic heterocycles, their physicochemical behaviors diverge significantly.[1] Pyridine (
This guide provides an objective, data-driven comparison to assist in scaffold hopping decisions, supported by experimental protocols and mechanistic insights.
Physicochemical Landscape: The Structural Divergence
The fundamental difference lies in the electronic distribution caused by the second nitrogen atom.[1] This alteration dictates binding affinity, membrane permeability, and solubility.[1]
Comparative Data Table
| Feature | Pyridine (C₅H₅N) | Pyrazine (C₄H₄N₂) | Impact on Drug Design |
| Basicity ( | ~5.2 (Conjugate acid) | ~0.6 (Conjugate acid) | Pyrazine remains neutral at physiological pH; Pyridine may ionize.[1] |
| Lipophilicity ( | ~0.65 | ~ -0.20 | Pyrazine is more polar/water-soluble due to lower lipophilicity.[1] |
| Dipole Moment | ~2.2 D | 0 D (Symmetrical) | Pyrazine has zero net dipole in isolation but high local polarity.[1] |
| H-Bond Acceptors | 1 (Strong) | 2 (Weak) | Pyrazine offers two vectors but weaker acceptance due to electron deficiency.[1] |
| Electronic Character | Electron-deficient | Highly Electron-deficient | Pyrazine is more resistant to electrophilic attack but prone to nucleophilic attack.[1] |
Mechanistic Insight: The "Nitrogen Scan" Effect
Replacing a pyridine with a pyrazine (adding a nitrogen) typically lowers the
-
Too Lipophilic: High
causing metabolic clearance or non-specific binding.[1] -
Too Basic: Causing lysosomal trapping or hERG toxicity (which often correlates with basic amines).[1]
Metabolic Stability & Toxicology[1]
The metabolic fate of these rings differs markedly, influencing the half-life (
Pyridine Liabilities[1][2]
-
N-Oxidation: The lone pair on the pyridine nitrogen is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) or CYPs, forming N-oxides which can be reactive or rapidly cleared.[1]
-
C-Oxidation: Electron-rich positions (if activated by EDGs) can be oxidized.[1]
Pyrazine Advantages[1][3]
-
Oxidative Resistance: Due to the presence of two electron-withdrawing nitrogens, the ring is highly electron-deficient.[1] This makes the nitrogen lone pairs less nucleophilic and less prone to N-oxidation compared to pyridine.[1]
-
Metabolic Soft Spot Shifting: Pyrazine is often used to "block" a metabolic site.[1] If a phenyl or pyridine ring is being hydroxylated, swapping to pyrazine often shuts down this pathway.[1]
Visualizing the Physicochemical Shift
The following diagram illustrates the decision logic when switching from Pyridine to Pyrazine.
Figure 1: Decision logic for Pyridine-to-Pyrazine scaffold hopping in lead optimization.
Experimental Protocols: Validating the Difference
To objectively compare analogs, one must synthesize the Matched Molecular Pair (MMP) and subject them to head-to-head profiling.[1]
A. Synthesis of Pyrazine Analogs (Condensation Protocol)
Unlike pyridines, which are often built via Hantzsch synthesis or cross-coupling, pyrazines are robustly synthesized via the condensation of 1,2-diamines with 1,2-dicarbonyls.[1]
Protocol:
-
Reagents: Dissolve the specific 1,2-diamine (1.0 equiv) and 1,2-dicarbonyl (e.g., glyoxal or substituted benzil, 1.0 equiv) in MeOH or EtOH.
-
Reaction: Stir at room temperature for 2–12 hours. If the reaction is sluggish, add a catalytic amount of acetic acid or reflux.[1]
-
Workup: Evaporate solvent. Pyrazines are often volatile; avoid high vacuum if the MW is low.[1] Purify via flash chromatography (EtOAc/Hexane).
-
Validation: Confirm structure via ¹H-NMR (Pyrazine protons typically appear as a singlet ~8.5 ppm if symmetrical) and LC-MS.
B. Microsomal Stability Assay (Head-to-Head)
This assay determines if the pyrazine substitution effectively reduces metabolic clearance.[1]
Workflow:
-
Preparation: Prepare 1 µM solutions of the Pyridine analog and Pyrazine analog in phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH regenerating system.
-
Sampling: Aliquot at
minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).[1] -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .[1]-
Success Criterion: Pyrazine analog shows
increase in compared to Pyridine.[1]
-
Case Study: Kinase Inhibitor Optimization
Context: Many kinase inhibitors target the ATP-binding hinge region.[1] The nitrogen atom in the heterocycle acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge residues.[1]
The Comparison:
-
Pyridine Analog: Strong HBA.[1] However, the C-H bond adjacent to the nitrogen may cause steric clash or be a site of metabolism.[1]
-
Pyrazine Analog: The introduction of the second Nitrogen (N4) reduces the basicity of N1.[1]
Real-World Example (General Structure): In the development of Aurora Kinase inhibitors, switching from a pyridine-based scaffold to an imidazo[1,2-a]pyrazine scaffold improved the pharmacokinetic profile by reducing CYP inhibition while maintaining hinge-binding affinity.[1]
Experimental Workflow Diagram
The following Graphviz diagram outlines the standard workflow for evaluating these bioisosteres in a drug discovery campaign.
Figure 2: Workflow for the synthesis and evaluation of Pyridine/Pyrazine matched molecular pairs.
References
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Doležal, M., et al. (2023).[1] Pyrazine and its derivatives: Synthesis and activity - A review. International Journal of Biology, Pharmacy and Allied Sciences.[1] Link[4]
-
Pennington, L. D., & Moustakas, D. T. (2017).[1][5] The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry. Link
-
PharmaBlock. (2023).[1][6] Pyrazines in Drug Discovery: Bioisosteric Applications. PharmaBlock White Papers. Link
-
Blumberg Institute. (2022).[1] The Role of the Pyridazine & Pyrazine Ring in Molecular Recognition. Link
validation of analytical methods for pyrazine compounds
Comparative Analysis: HS-GC-MS vs. UHPLC-MS/MS vs. HPLC-UV
Executive Summary: The Pyrazine Duality
Pyrazine compounds present a unique analytical paradox in drug development. They exist as both highly volatile, non-polar impurities (alkylpyrazines) responsible for genotoxic concerns or off-flavors, and as highly polar, non-volatile active pharmaceutical ingredients (e.g., Pyrazinamide).
This guide is not a generic template. It is a decision-making framework designed to validate the correct method for your specific pyrazine target. We compare the three dominant methodologies:
-
HS-GC-MS: The gold standard for volatile alkylpyrazine impurities.
-
HPLC-UV: The workhorse for Pyrazinamide assay and potency.
-
UHPLC-MS/MS: The solution for trace analysis in complex bio-matrices.
Comparative Analysis: Selecting the Right Tool
The choice of method is dictated by the physicochemical properties of the specific pyrazine and the required sensitivity (LOD/LOQ).
Table 1: Method Performance Matrix
| Feature | HS-GC-MS (Headspace) | HPLC-UV (Reverse Phase) | UHPLC-MS/MS (Triple Quad) |
| Target Analyte | Volatile Alkylpyrazines (e.g., 2,5-dimethylpyrazine) | Polar APIs (e.g., Pyrazinamide) | Trace Pyrazines in Plasma/Urine |
| Primary Mechanism | Volatility-based separation | Hydrophobic/Polar interaction | Ionization & Mass Filtration |
| Sensitivity (LOD) | High (ng/mL - ppb level) | Moderate (µg/mL - ppm level) | Ultra-High (pg/mL - ppt level) |
| Matrix Effects | Minimal (Gas phase extraction) | Moderate (Requires filtration/SPE) | High (Ion suppression risk) |
| Throughput | Low (30-60 min run + equilibration) | High (5-10 min run) | Very High (< 5 min run) |
| Validation Criticality | Equilibration Temp & Time | Column Reproducibility & Tailing | Matrix Factors & IS Recovery |
Analytical Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on analyte properties.
Figure 1: Analytical Decision Tree for Pyrazine Method Selection.
Experimental Protocols & Validation
Method A: HS-GC-MS for Volatile Impurities
Application: Detection of genotoxic alkylpyrazine impurities in drug substances. Why this works: Headspace injection eliminates non-volatile API matrix interference, protecting the GC liner and column.
Protocol
-
Sample Prep: Dissolve 100 mg of Drug Substance in 5 mL of water/DMAc (1:1) in a 20 mL headspace vial. Add 10 µL of Internal Standard (d6-2,5-dimethylpyrazine).
-
Headspace Parameters:
-
Incubation: 80°C for 20 min (Critical for equilibrium).
-
Syringe Temp: 90°C.
-
-
GC Parameters:
-
Column: DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm). Note: Thicker film required for volatile retention.
-
Carrier: Helium @ 1.0 mL/min.
-
Oven: 40°C (hold 3 min) -> 10°C/min -> 220°C.
-
-
MS Parameters: SIM mode targeting molecular ions (e.g., m/z 108 for dimethylpyrazine).
Validation Focus (ICH Q2)
-
Specificity: Demonstrate resolution between the analyte and the solvent front.
-
Linearity: 10 ppb to 500 ppb (R² > 0.99).
-
Accuracy: Spike recovery must be 80-120% at LOQ levels.
Method B: HPLC-UV for Pyrazinamide Assay
Application: Potency testing of Pyrazinamide active ingredient.[1] Why this works: Pyrazinamide is highly polar. Reverse-phase LC with high aqueous content is necessary for retention.
Protocol
-
Mobile Phase: 95% Water (10mM Ammonium Acetate) / 5% Acetonitrile. Isocratic flow.
-
Column: C18 end-capped (e.g., Shim-pack VP-ODS or Waters XBridge), 250 x 4.6 mm, 5 µm.
-
Detection: UV @ 268 nm (Lambda max for pyrazine ring).
-
Flow Rate: 1.0 mL/min.
Validation Focus (ICH Q2)
-
System Suitability: Tailing factor < 1.5 (Pyrazines often tail due to silanol interactions).
-
Precision: RSD < 1.0% for Assay.[2]
-
Robustness: Verify retention time stability with ±0.2 pH unit changes.
Validation Master Plan (ICH Q2 R2 Aligned)
The recent ICH Q2(R2) emphasizes a lifecycle approach.[3] Your validation must prove the method is "fit for purpose."[2][4][5][6]
Validation Workflow Diagram
This diagram outlines the self-validating loop required for regulatory submission.
Figure 2: Validation Lifecycle aligned with ICH Q2(R2) and Q14 principles.
Key Validation Criteria for Pyrazines
| Parameter | Acceptance Criteria (Impurity) | Acceptance Criteria (Assay) | Experimental Note |
| Specificity | No interference > LOQ | No interference > 0.1% | Check blank matrix injections. |
| Linearity | R² ≥ 0.990 | R² ≥ 0.999 | Use 5 concentration levels. |
| Accuracy | 80-120% Recovery | 98-102% Recovery | Spike samples, do not just inject stds. |
| Precision | RSD ≤ 10% (at limit) | RSD ≤ 2% | n=6 replicates. |
| LOD/LOQ | S/N > 3 (LOD), > 10 (LOQ) | N/A | Critical for genotoxic impurities. |
Supporting Experimental Data (Simulated Case Study)
To demonstrate the "Comparison" aspect, we simulated a study quantifying 2,5-dimethylpyrazine (impurity) in a Pyrazinamide (API) sample.
Scenario: The limit for the impurity is 5 ppm.
-
Result A (HPLC-UV):
-
LOD: 10 ppm.
-
Outcome:Failed. The UV method lacks the sensitivity to detect the impurity at the required limit.
-
-
Result B (HS-GC-MS):
-
LOD: 0.05 ppm.
-
Linearity: 0.1 - 10 ppm (R² = 0.998).
-
Recovery: 98.5% at 5 ppm spike.
-
Outcome:Validated. The method successfully quantifies the impurity well below the regulatory threshold.
-
Expert Insight: Do not attempt to validate a single method for both the high-concentration API and the trace volatile impurity. The dynamic range and physicochemical differences require orthogonal approaches (Method A + Method B).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7][8][9][Link]
-
Sitaramaraju, Y., et al. (2008). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide. International Journal of ChemTech Research. [Link]
-
Perestrelo, R., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines. National Institutes of Health (NIH). [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. wjarr.com [wjarr.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Personal protective equipment for handling 2-(1H-Imidazole-1-carbonyl)pyrazine
Executive Chemical Profile & Hazard Logic
2-(1H-Imidazole-1-carbonyl)pyrazine is a highly reactive electrophilic acylating agent, structurally and functionally analogous to 1,1'-Carbonyldiimidazole (CDI). To handle this safely, you must understand the mechanism of its hazard, not just the classification.
-
The Reactivity Hazard (Hydrolysis): This compound is designed to react with nucleophiles. Upon contact with atmospheric moisture or mucous membranes, it rapidly hydrolyzes.
-
Reaction:
-
Consequence: This releases Imidazole (Corrosive/Teratogen) and Carbon Dioxide (Pressure buildup).
-
-
The Physiological Hazard:
-
Solid Phase: The dust is a severe respiratory irritant and corrosive to the eyes.
-
Solution Phase: Once dissolved (typically in DCM, DMF, or THF), the solvent facilitates rapid skin permeation, carrying the corrosive payload into the dermal layers.
-
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." This compound requires a barrier strategy based on phase and solvent.[1]
| PPE Component | Specification | Field Insight / Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Critical: Safety glasses are insufficient. The fine powder can bypass side-shields. Hydrolysis on the ocular surface causes immediate, severe pH damage (alkaline injury from imidazole). |
| Hand Protection (Solid) | Nitrile (Double Layer) Outer: 5 mil (0.12 mm)Inner: 4 mil | Nitrile provides excellent resistance to the solid powder. Double gloving allows you to strip the outer layer immediately if contaminated without exposing skin. |
| Hand Protection (Solution) | Laminate (Silver Shield) or PVA | Context: If dissolved in Dichloromethane (DCM) , nitrile breaks down in <5 mins. If dissolved in DMF , nitrile offers fair protection.[2] Always match glove to the solvent carrier. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Primary control. If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator . |
| Body | Lab Coat (Fire Resistant) + Chemical Apron | Standard cotton coats absorb liquids. If handling >5g or concentrated solutions, wear a chemical-resistant apron (Tyvek/PVC) to prevent soak-through. |
Visual Logic: PPE Decision Tree
Caption: Decision logic for glove selection based on solvent carrier compatibility.
Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing
-
Environment: Ensure the fume hood is clear of clutter. This compound is moisture-sensitive; high humidity will degrade the reagent and reduce yield.
-
Weighing:
-
Tare the receiving flask (containing a stir bar) before adding the solid.
-
Use a static-free spatula . Electrostatic discharge can scatter light powders, increasing inhalation risk.
-
Technique: Do not weigh on an open balance bench. If the balance is outside the hood, transfer the solid into a tared, stoppered vial inside the hood, then weigh the closed vial.
-
Phase B: Reaction Setup
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon before introduction.
-
Solvent Addition: Add anhydrous solvent via syringe or cannula through a septum to minimize atmospheric moisture entry.
-
Pressure Management: If the reaction involves coupling with a carboxylic acid, CO2 gas will be evolved .
-
Directive: Do not seal the vessel completely. Use a bubbler or a needle vent to allow gas escape. Sealing a vessel during CO2 evolution is a bomb hazard.
-
Phase C: Quenching (The Critical Safety Step)
Most accidents occur here. Unreacted reagent must be destroyed before disposal.
-
Cooling: Cool the reaction mixture to 0°C.
-
Agent: Use a mixture of water/methanol (1:1).
-
Addition: Add the quench agent dropwise .
-
Why? The hydrolysis is exothermic and releases gas (
). Rapid addition causes foaming and solvent ejection.
-
-
Verification: Stir for 15-30 minutes until gas evolution ceases.
Visual Logic: Handling Workflow
Caption: Operational workflow emphasizing moisture control and pressure management.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact (Solid) | Brush off dry powder gently (do not wet immediately if large amount). Then rinse with water for 15 min. |
| Skin Contact (Solution) | Immediate removal of gloves and contaminated clothing.[3][4][5] Rinse with soap and water.[1][5][6] Note: If DCM was the solvent, you may feel a burning sensation due to rapid evaporation and defatting. |
| Eye Contact | Flush for 15 minutes minimum .[4][5][7][8] Hold eyelids open. Time is tissue; imidazole causes corneal opacity quickly. |
| Spill (Solid) | Do NOT use wet paper towels (exothermic reaction). Cover with dry sand or vermiculite. Scoop into a container. |
Disposal & Waste Management
Never dispose of this compound in the general trash or down the drain.
-
Quench First: Follow the quenching protocol in Phase C. Never put active acylating agents into a waste drum; they can react with other waste streams (e.g., alcohols/acids) causing drum pressurization.
-
Segregation:
-
Label as: "Hazardous Waste - Corrosive / Organic."
-
List constituents: "Pyrazine derivative, Imidazole, [Solvent Name]."
-
-
Container: High-density polyethylene (HDPE) or glass. Ensure the cap is vented if there is any doubt about ongoing gas evolution.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 288, Imidazole (Hydrolysis Product). Retrieved from [Link]
-
Kimberly-Clark Professional. (2024).[9] Chemical Resistance Guide for Nitrile Gloves.[10][11] Retrieved from [Link][10]
Sources
- 1. carleton.ca [carleton.ca]
- 2. Chemical resistance of Nitrile gloves | Photrio.com Photography Forums [photrio.com]
- 3. peptide.com [peptide.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. usascientific.com [usascientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
